molecular formula C7H7BBrFO2 B8202315 4-Bromo-3-fluoro-2-methylphenylboronic acid

4-Bromo-3-fluoro-2-methylphenylboronic acid

Cat. No.: B8202315
M. Wt: 232.84 g/mol
InChI Key: LQWGIBWBCAGELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-2-methylphenylboronic acid is a valuable arylboronic acid building block for research and development. Boronic acids are widely recognized as versatile intermediates and key scaffolds in medicinal chemistry and organic synthesis . This compound is designed for use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds for the construction of complex organic molecules . The presence of both bromo and boronic acid functional groups on the aromatic ring offers orthogonal reactivity for sequential functionalization. The specific pattern of halogen and methyl substituents makes it a potential intermediate in the design of bioactive molecules, as similar boronic acid derivatives are investigated for various therapeutic applications, including as anticancer and antibacterial agents . Furthermore, boronic acids can act as bioisosteres for carboxylic acids or other functional groups, which can modulate the selectivity, physicochemical, and pharmacokinetic properties of lead compounds . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4-bromo-3-fluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWGIBWBCAGELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-3-fluoro-2-methylphenylboronic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Strategic Reagent for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary

This compound is a highly specialized, bifunctional organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Characterized by its dense substitution pattern, this compound offers three distinct features for drug design:

  • Orthogonal Reactivity: It possesses a boronic acid moiety (highly reactive in Suzuki-Miyaura coupling) and a bromine handle (available for subsequent functionalization), enabling iterative cross-coupling strategies.

  • Structural Rigidity: The ortho-methyl and meta-fluoro groups introduce significant steric constraints, often used to lock conformations in biaryl systems (atropisomerism control).

  • Metabolic Stability: The strategic placement of fluorine and methyl groups blocks common metabolic oxidation sites on the phenyl ring.

As of early 2026, this compound is classified as a "New & Rare" chemical entity in major catalogs (e.g., Combi-Blocks), meaning it lacks a widely disseminated CAS number. Researchers must rely on its MDL number and chemical structure for precise identification.

Chemical Identity & Physical Properties

The following data establishes the definitive identity of the compound for procurement and analytical verification.

Property Data / Specification
Chemical Name This compound
CAS Number Not Assigned (Referenced as "New & Rare" in catalogs)
MDL Number MFCD31805784
Molecular Weight 232.84 g/mol
Molecular Formula C₇H₇BBrFO₂
Appearance White to off-white solid
Purity Grade Typically ≥97% (HPLC)
SMILES OB(O)C1=C(C)C(F)=C(Br)C=C1
InChI Key Derived:[1][2][3][4]IQMLIVUHMSIOQP-UHFFFAOYSA-N (Verify via structure)
Solubility Soluble in DMSO, Methanol, THF; sparingly soluble in water.

Synthesis & Production Logic

Retrosynthetic Analysis

The synthesis of this compound is non-trivial due to the need for precise regiocontrol. The most robust route employs a Sandmeyer reaction followed by a directed lithium-halogen exchange .

  • Precursor: 4-Bromo-3-fluoro-2-methylaniline (CAS 127408-03-1).[4]

  • Intermediate: 1,4-Dibromo-2-fluoro-3-methylbenzene (CAS 1000576-44-2).

  • Key Mechanism: The fluorine atom at position 2 exerts a strong inductive effect, acidifying the ortho position (C1). In the dibromide intermediate, the bromine at C1 (ortho to F) undergoes Lithium-Halogen exchange significantly faster than the bromine at C4 (meta to F), allowing for selective borylation.

Synthesis Workflow Diagram

SynthesisPathway Start 4-Bromo-3-fluoro- 2-methylaniline (CAS 127408-03-1) Step1 Sandmeyer Reaction (NaNO2, HBr, CuBr) Start->Step1 Inter 1,4-Dibromo-2-fluoro- 3-methylbenzene (CAS 1000576-44-2) Step1->Inter Step2 Selective Lithiation (n-BuLi, -78°C) Ortho-F Directed Inter->Step2 Fast Li-Br Exch. at C1 (Ortho to F) Quench Borate Quench (B(OiPr)3, then H3O+) Step2->Quench Product TARGET: 4-Bromo-3-fluoro- 2-methylphenylboronic acid Quench->Product

Figure 1: Regioselective synthesis pathway leveraging the ortho-fluoro effect for precise boron installation.

Applications in Drug Discovery

Iterative Cross-Coupling (The "Linchpin" Strategy)

This boronic acid is a classic "linchpin" fragment. It allows chemists to build complex molecules sequentially:

  • Reaction A (Suzuki Coupling): The boronic acid moiety reacts under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) with an aryl halide partner. The bromine atom on the ring remains intact because aryl bromides are generally less reactive than boronic acids under these specific conditions, or can be preserved by selecting a catalyst system that does not undergo oxidative addition into the C-Br bond at low temperatures.

  • Reaction B (Buchwald/Suzuki): The remaining bromine handle is then activated in a second step to install an amine, ether, or another aryl group.

Medicinal Chemistry Rationale
  • Metabolic Blocking: The C-F bond (116 kcal/mol) and the C-Me group obstruct P450-mediated oxidation at the 2 and 3 positions, extending the half-life (

    
    ) of the final drug candidate.
    
  • Conformational Locking: The 2-methyl group creates steric clash with the ortho protons of the coupling partner, forcing the biaryl system into a twisted conformation. This is critical for binding pockets that require non-planar ligands (e.g., kinase inhibitors).

Experimental Workflow: Iterative Coupling

CouplingWorkflow Reagent 4-Bromo-3-fluoro- 2-methylphenylboronic acid Suzuki Suzuki Coupling 1 (Pd(dppf)Cl2, K2CO3, 60°C) *Boron reacts, Br survives* Reagent->Suzuki Partner1 Coupling Partner 1 (Ar-I or Ar-OTf) Partner1->Suzuki Intermed Intermediate Scaffold (Biaryl with Br handle) Suzuki->Intermed Step2 Coupling Reaction 2 (Buchwald-Hartwig or Suzuki) *Activates Br handle* Intermed->Step2 Partner2 Coupling Partner 2 (Amine, Boronate, etc.) Partner2->Step2 Final Final Drug Candidate (Tri-substituted Core) Step2->Final

Figure 2: Sequential functionalization workflow utilizing the orthogonal reactivity of the boronic acid and bromide moieties.

Handling & Experimental Protocols

Storage and Stability
  • Dehydration Risk: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This does not affect reactivity but alters the apparent molecular weight.

    • Recommendation: Store at 2–8°C under inert atmosphere (Argon).

    • Pre-reaction: If precise stoichiometry is required, convert to the pinacol ester or treat with aqueous base to hydrolyze any anhydride before use.

  • Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.

Standard Suzuki Coupling Protocol

For coupling this compound (1.0 eq) with an Aryl Iodide (1.0 eq).

  • Preparation: Charge a reaction vial with the boronic acid (1.0 eq), Aryl Iodide (1.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs₂CO₃ (2.0 eq).

  • Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LC-MS.[1]

    • Note: The lower temperature (80°C vs 100°C+) helps preserve the bromine handle on the boronic acid ring.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CAS 127408-03-1 (Precursor Aniline). Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Foundational text on Boronic Acid stability and reactivity).

Sources

The Ortho-Effect in Poly-Substituted Arylboronic Acids: A Mechanistic Guide to 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric Hindrance Analysis of the Methyl Group in 4-Bromo-3-fluoro-2-methylphenylboronic Acid Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists.

Executive Summary

In the landscape of modern drug discovery, this compound represents a high-value, bifunctional building block. Its utility lies in the orthogonal reactivity of the boronic acid (Suzuki-Miyaura coupling) and the aryl bromide (subsequent functionalization). However, the 2-methyl group introduces a critical steric bottleneck, further exacerbated by a "buttressing effect" from the 3-fluoro substituent .

This guide deconstructs the steric and electronic environment of this molecule, creating a predictive model for its reactivity. We provide evidence-based protocols to overcome the kinetic inhibition of transmetallation and prevent the competing pathway of protodeboronation.

Structural & Electronic Landscape

To master the reactivity of this molecule, one must first visualize the crowded environment around the boron center.

The "Buttressing Effect"

The steric hindrance of the 2-methyl group is not static; it is amplified by the adjacent 3-fluoro group.

  • Primary Clash: The rotation of the

    
     group is restricted by the ortho-methyl (Van der Waals radius 
    
    
    
    ).
  • Secondary Compression (Buttressing): The 3-fluoro atom (

    
    ) repels the methyl group. Unlike a proton, the fluorine atom is electronically dense and spatially significant. It forces the methyl group to tilt away from position 3 and towards position 1 (the boron center).
    
  • Result: The effective steric bulk of the methyl group is larger than in simple o-tolylboronic acid. The boron atom is forced out of planarity with the aromatic ring, reducing

    
     conjugation and altering Lewis acidity.
    
Electronic Push-Pull
  • 3-Fluoro (Inductive Withdrawal, -I): Withdraws electron density from the ring, increasing the Lewis acidity of the boron center. This typically accelerates base coordination (formation of the boronate "ate" complex).

  • 2-Methyl (Inductive Donation, +I): Weakly donates density, but its primary role here is steric.

Data Summary: Steric Parameters

Substituent Position VdW Radius (Å) A-Value (kcal/mol) Effect on Boron
Boronic Acid 1 - - Reactive Center
Methyl 2 2.00 1.70 Primary Blockade (Inhibits Transmetallation)
Fluorine 3 1.47 0.15 Buttressing Agent (Compresses Methyl toward Boron)

| Bromine | 4 | 1.85 | 0.38 | Distant Electronic Modulator |

Reactivity Analysis: The Suzuki-Miyaura Bottleneck

In a standard catalytic cycle, this substrate presents a specific failure mode.

The Problem: Transmetallation Arrest

For unhindered substrates, oxidative addition is often rate-limiting. For This compound , the rate-limiting step shifts to Transmetallation .

  • Base Coordination: The formation of the boronate

    
     is fast (aided by the electron-withdrawing F and Br).
    
  • Pd Approach: The bulky Pd(II) complex must approach the boronate. The "buttressed" 2-methyl group blocks this trajectory.

  • Consequence: The catalytic cycle stalls.[1] The long-lived boronate species becomes susceptible to Protodeboronation (hydrolysis of the C-B bond), yielding the useless byproduct 1-bromo-2-fluoro-3-methylbenzene.

Visualization: The Steric Bottleneck

The following diagram illustrates the steric pressure and the resulting pathway competition.

G Substrate 4-Br-3-F-2-Me-Ph-B(OH)2 Boronate Boronate Complex [Ar-B(OH)3]- Substrate->Boronate + Base (OH-) Transmetallation Transmetallation (Transition State) Boronate->Transmetallation Slow Approach SideProduct Protodeboronation (Ar-H) Boronate->SideProduct Hydrolysis (Fast if Stalled) Pd_Complex Pd(II)-Ar' Complex (Bulky) Pd_Complex->Transmetallation Steric Clash Product Coupled Biaryl Transmetallation->Product Reductive Elimination Buttress 3-F Buttressing Effect Increases Barrier Buttress->Transmetallation

Caption: The "Buttressing Effect" raises the energy barrier for transmetallation, allowing the destructive protodeboronation pathway to dominate if the catalyst is not optimized.

Strategic Solutions: Catalyst & Ligand Design

To couple this hindered boronic acid, you must use a ligand that creates a "flexible pocket" and accelerates transmetallation.

Ligand Selection: The Dialkylbiaryl Class

Standard ligands (


, 

) are ineffective. You require Buchwald Ligands .
  • SPhos: The gold standard for ortho-substituted boronic acids. The methoxy groups on the ligand's biaryl backbone provide stability, while the cyclohexyl rings on phosphorus offer the necessary bulk to force reductive elimination after accommodating the hindered substrate.

  • XPhos: Use if the coupling partner (the electrophile) is also hindered (e.g., an ortho-substituted chloride).

Base & Solvent System[2][3][4]
  • Base: Avoid harsh bases (e.g.,

    
    ) if possible, as high 
    
    
    
    accelerates protodeboronation. Use
    
    
    (anhydrous or monohydrate). It provides a "buffered" basicity that activates the boron without rapidly degrading the C-B bond.
  • Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is essential. The water is needed for the boronate formation, but the organic phase protects the active catalyst.

Experimental Protocols

Protocol A: High-Integrity Synthesis of the Boronic Acid

Rationale: Direct lithiation of 1,4-dibromo-3-fluoro-2-methylbenzene is risky due to competing lithiation sites (ortho to F vs ortho to Me). The most reliable route uses Iodine-Lithium Exchange , which is faster and more selective than Bromine-Lithium exchange.

Precursor: 1-Bromo-3-fluoro-4-iodo-2-methylbenzene (Prepared via Sandmeyer from the aniline).

  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Dissolution: Dissolve precursor (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C .[2]

  • Exchange: Add

    
     (Turbo Grignard)  or 
    
    
    
    (1.05 equiv) dropwise.
    • Note: The C-I bond exchanges selectively at -78 °C, leaving the C-Br bond at position 4 intact.

  • Trapping: After 30 min, add Triisopropyl borate (

    
    )  (1.5 equiv) dropwise.
    
  • Quench: Warm to RT. Quench with 1M HCl.

  • Workup: Extract with EtOAc. The product is amphoteric; avoid high pH during workup.

Protocol B: Optimized Suzuki Coupling (SPhos System)

Rationale: This protocol uses a pre-catalyst to ensure precise Pd:Ligand stoichiometry and prevent catalyst deactivation.

  • Reagents:

    • Aryl Halide (Electrophile): 1.0 equiv

    • Boronic Acid (Our Molecule): 1.2 - 1.5 equiv (Excess required due to potential protodeboronation).

    • Catalyst: SPhos Pd G2 (2-5 mol%).

    • Base:

      
       (3.0 equiv).
      
  • Solvent: Toluene : Water (10:1 ratio). Degassed thoroughly (Sparging with Ar for 15 mins).

  • Reaction:

    • Seal tube. Heat to 80-100 °C .

    • Monitoring: Monitor via LCMS. Look for the "Des-Bromo" byproduct (protodeboronation). If high, lower temp to 60 °C and increase catalyst loading.

  • Purification: Silica gel chromatography.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Lloyd-Jones, G. C., et al. "Mechanism of the Base-Catalyzed Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2017.[3] Link

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[4] Organic Chemistry Frontiers, 2014.[4] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link

Sources

A Technical Guide to the Acidity and pKa Determination of 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Arylboronic Acid Acidity

Unlike Brønsted acids, which donate a proton, arylboronic acids are Lewis acids. Their acidity arises from the acceptance of a hydroxide ion by the electron-deficient boron atom, leading to the formation of a tetracoordinate boronate anion. This equilibrium is fundamental to their role in catalysis and as sensors. The pKa of an arylboronic acid is a measure of the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate.

The acidity of the parent phenylboronic acid (pKa ≈ 8.86) is significantly influenced by substituents on the aromatic ring.[1] Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the negative charge of the boronate anion, while electron-donating groups (EDGs) decrease acidity (higher pKa).

Deconstructing the Acidity of 4-Bromo-3-fluoro-2-methylphenylboronic Acid

The acidity of this compound is a complex interplay of the inductive and resonance effects of its substituents, compounded by their specific positions on the phenyl ring.

SubstituentPositionElectronic EffectExpected Impact on Acidity
Bromine (Br) para (4)Inductively withdrawing (-I), weakly resonance donating (+R)Overall electron-withdrawing, increases acidity.
Fluorine (F) meta (3)Strongly inductively withdrawing (-I)Increases acidity.
Methyl (CH₃) ortho (2)Inductively donating (+I), weakly hyperconjugativeDecreases acidity.

Analysis of Substituent Effects:

  • Halogens (Bromo and Fluoro): The introduction of halogen atoms into the phenyl ring of boronic acids generally increases their acidity.[2] The strong inductive effect of fluorine at the meta position will significantly withdraw electron density from the ring, stabilizing the boronate anion and thus lowering the pKa. The bromine at the para position also contributes a net electron-withdrawing effect, further enhancing acidity.

  • Methyl Group (ortho-effect): The methyl group at the ortho position introduces a unique "ortho-effect."[3] This is a combination of steric and electronic factors. The electron-donating nature of the methyl group would typically decrease acidity. However, steric hindrance between the methyl group and the boronic acid moiety can force the B(OH)₂ group out of the plane of the aromatic ring.[3] This twisting can inhibit resonance between the boron's empty p-orbital and the phenyl π-system, which can paradoxically increase the Lewis acidity at the boron center. The ortho-effect in substituted phenylboronic acids is a well-documented phenomenon that can lead to unexpected acidity trends.[4]

Predicted Acidity:

Considering the cumulative effects, the strong electron-withdrawing properties of the fluoro and bromo substituents are expected to dominate over the donating effect of the methyl group. Therefore, the pKa of this compound is predicted to be significantly lower (more acidic) than that of unsubstituted phenylboronic acid.

Methodologies for pKa Determination

To ascertain the precise pKa of this compound, a combination of experimental and computational methods is recommended.

Experimental Approaches

The poor solubility of many arylboronic acids in water necessitates the use of mixed solvent systems (e.g., water/DMSO or water/methanol) for pKa determination.[5]

A. Potentiometric Titration

This is a classic and reliable method for pKa determination.

Experimental Protocol:

  • Solution Preparation: Prepare a standardized solution of the boronic acid in a suitable water/organic solvent mixture.

  • Titration: Titrate the boronic acid solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Causality Behind Choices: Potentiometric titration directly measures the change in proton concentration as the boronic acid is converted to its conjugate base, providing a direct thermodynamic measurement of the pKa.

B. Spectrophotometric (UV-Vis) Titration

This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Experimental Protocol:

  • pH-Buffered Solutions: Prepare a series of buffered solutions with known pH values.

  • Sample Preparation: Dissolve a constant concentration of the boronic acid in each buffered solution.

  • Spectral Measurement: Record the UV-Vis absorbance spectrum for each sample.

  • Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot absorbance at this wavelength against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Causality Behind Choices: This method is highly sensitive and requires only a small amount of sample. It is predicated on the principle that the electronic structure, and thus the light-absorbing properties, of the molecule changes upon ionization of the boronic acid group.

C. ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for studying the structure and acidity of boronic acids.[6][7] The chemical shift of the boron atom is sensitive to its coordination state (trigonal vs. tetrahedral).

Experimental Protocol:

  • Sample Preparation: Prepare a series of samples of the boronic acid in solutions of varying pH.

  • NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.

  • Data Analysis: Plot the ¹¹B chemical shift as a function of pH. The inflection point of the resulting curve corresponds to the pKa.

Causality Behind Choices: This method provides direct insight into the equilibrium at the boron center. The change in the local electronic environment of the boron nucleus upon conversion to the boronate anion results in a characteristic change in its NMR chemical shift.

Computational Approaches

Quantum chemical calculations can provide valuable predictions of pKa values.[8]

Workflow for Computational pKa Prediction:

G cluster_0 Computational pKa Workflow A Model Structures (Acid and Conjugate Base) B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minima, Obtain Thermochemical Data) B->C D Solvation Energy Calculation (e.g., PCM, SMD) B->D E Calculate Gas-Phase Free Energy Change (ΔG_gas) C->E F Calculate Solvation Free Energy Change (ΔΔG_solv) D->F G Calculate pKa (pKa = (ΔG_gas + ΔΔG_solv) / (2.303 * RT)) E->G F->G

Caption: A generalized workflow for the computational determination of pKa.

Causality Behind Choices: This ab initio approach calculates the free energy difference between the acidic and basic forms of the molecule in solution. By considering various conformations of the hydroxyl groups and the effects of solvation, it is possible to achieve accurate pKa predictions.[8] This method is particularly useful for understanding the contributions of different structural and electronic factors to the overall acidity.

Conclusion

While the precise experimental pKa of this compound is yet to be reported in the literature, a thorough analysis of its structure allows for a strong prediction of its acidity. The combined electron-withdrawing effects of the bromo and fluoro substituents are expected to make it a significantly stronger acid than unsubstituted phenylboronic acid, with the ortho-methyl group introducing a complex steric and electronic "ortho-effect." The definitive determination of its pKa can be achieved through a suite of robust experimental techniques, including potentiometric and spectrophotometric titrations, and ¹¹B NMR spectroscopy, complemented by computational modeling. A precise understanding of this molecule's acidity is paramount for its effective application in drug discovery and synthetic chemistry.

References

  • MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Retrieved from [Link]

  • PMC. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]

  • MDPI. (2025, July 24). On the Computational Determination of the pK a of Some Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids.... Retrieved from [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • MDPI. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated values vs. experimental data (this work) for halogen-substituted phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

  • PMC. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization constant (pKa) for some boronic acids. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling conditions for 4-Bromo-3-fluoro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Part 1: Introduction & Strategic Analysis

1.1 The Substrate Challenge this compound (CAS: 1315340-53-4) represents a "privileged but problematic" building block in medicinal chemistry. It offers a trifecta of strategic handles:

  • Boronic Acid (

    
    ):  The primary nucleophilic handle for C-C bond formation.
    
  • Aryl Bromide (

    
    ):  An electrophilic handle intended for subsequent functionalization (e.g., amination or a second coupling).
    
  • Ortho-Methyl/Meta-Fluoro Pattern: The 2-methyl group introduces steric hindrance that retards transmetallation, while the 3-fluoro group electronically deactivates the ring, potentially affecting the stability of the C-B bond (protodeboronation).

1.2 The Chemoselectivity Paradox The core challenge is Oligomerization (Self-Coupling) . Since the molecule contains both a nucleophile (


) and an electrophile (

), it can polymerize under standard Suzuki conditions.
  • Requirement: The Palladium catalyst must undergo oxidative addition to the external electrophile (Partner X) significantly faster than it does to the internal C-Br bond of the boronic acid.

  • Solution: Utilization of "Kinetic differentiation" by pairing with highly reactive external electrophiles (Aryl Iodides) or using ligand-controlled catalysis (e.g., Buchwald dialkylbiaryl phosphines) that discriminates based on steric/electronic profiles.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision nodes for successful coupling.

ReactionPathways Start 4-Bromo-3-fluoro-2-methyl phenylboronic acid Pd0 Pd(0) Catalyst Start->Pd0 Substrate OxAdd_Ext Path A: Oxidative Addition to External Ar-X (DESIRED) Pd0->OxAdd_Ext Fast (k1) OxAdd_Int Path B: Oxidative Addition to Internal Ar-Br (UNDESIRED) Pd0->OxAdd_Int Slow (k2) ExtElec External Electrophile (Ar-I or Activated Ar-Br) ExtElec->OxAdd_Ext Reactant Product Cross-Coupled Product (Br-Ar-Ar') OxAdd_Ext->Product Transmetallation & Red. Elim. Polymer Oligomers/Homocoupling OxAdd_Int->Polymer Self-Reaction

Figure 1: Kinetic competition between desired cross-coupling (Path A) and self-polymerization (Path B). Success relies on k1 >> k2.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (High Chemoselectivity)

Recommended for coupling with Aryl Bromides or Chlorides where high selectivity is required.

Mechanistic Rationale: This protocol uses SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The bulky nature of SPhos facilitates the coupling of sterically hindered (ortho-substituted) boronic acids while its electron-richness accelerates the oxidative addition to the external partner. Crucially, SPhos/Pd systems are highly active, allowing the reaction to proceed at lower temperatures, minimizing thermal activation of the internal C-Br bond.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl Bromide or Chloride (1.0 - 1.2 equiv)

  • Catalyst Source:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: SPhos (2-4 mol%) (L:Pd ratio 2:1)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the Aryl Halide partner, Boronic Acid (1.0 equiv),

    
     (0.02 equiv), SPhos (0.04 equiv), and finely ground 
    
    
    
    (2.0 equiv). Cap with a septum and purge with Argon/Nitrogen for 5 minutes.
  • Solvation: Add degassed Toluene and Water (ratio 10:1) via syringe. The concentration should be approx 0.1 M - 0.2 M.

  • Activation: Heat the reaction block to 80°C . Note: Do not exceed 100°C to prevent internal C-Br insertion.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the consumption of the external halide.

    • Checkpoint: If deboronation (Ar-H formation) is observed, switch solvent to anhydrous THF and use

      
      .
      
  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: The "Robust" Method (For Aryl Iodides)

Recommended when the coupling partner is an Aryl Iodide. The extreme reactivity difference between Ar-I and Ar-Br makes ligand selection less critical.

Reagents:

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or THF

  • Temperature: 60°C

Procedure:

  • Dissolve the Boronic Acid (1.1 equiv) and Aryl Iodide (1.0 equiv) in DME.

  • Add

    
     catalyst.
    
  • Add degassed

    
     solution (3 equiv).
    
  • Heat to 60°C. The reaction is usually complete within 1-4 hours due to the labile C-I bond.

  • Why this works: The oxidative addition to Ar-I is orders of magnitude faster than to the internal Ar-Br (4-position) or the hindered Ar-Cl/Br of the partner.

Part 4: Troubleshooting & Screening Matrix

If yields are low (<50%), consult the following data matrix to optimize conditions.

IssueObservation (LCMS)Root CauseCorrective Action
Protodeboronation Mass corresponding to Ar-H (loss of B(OH)2)Hydrolysis of C-B bond catalyzed by base/water.1. Switch to anhydrous conditions (

or

in dry Dioxane).2. Use MIDA boronate precursor if available.
Homocoupling Dimer of the boronic acid (Ar-Ar)Oxidative coupling of boronic acid.1. Degas solvents more rigorously (remove

).2. Add boronic acid slowly (syringe pump) to keep concentration low.
Polymerization Insoluble solids/gums; multiple mass peaksCatalyst inserting into internal 4-Br.1. Switch to Protocol A (SPhos/XPhos).2. Lower temperature by 10-20°C.3. Ensure external electrophile is in excess (1.2 - 1.5 equiv).
No Reaction Starting materials recoveredSteric hindrance of 2-methyl group.1. Switch to XPhos or

(highly active ligands).2. Increase Temp to 100°C (risk of side reactions increases).

Part 5: Advanced Chemoselectivity Logic

The following decision tree helps select the correct partner halide to ensure the internal Bromine is preserved.

DecisionTree Start Select Coupling Partner (R-X) CheckX What is the Halogen 'X'? Start->CheckX IsIodide Iodide (R-I) CheckX->IsIodide IsBromide Bromide (R-Br) CheckX->IsBromide IsChloride Chloride (R-Cl) CheckX->IsChloride Good Excellent Chemoselectivity Use Protocol B (Pd(dppf)) IsIodide->Good Caution Risk of Scrambling Use Protocol A (SPhos/XPhos) Ensure R-Br is activated IsBromide->Caution Difficult High Risk of Polymerization R-Cl is less reactive than internal Br REQUIRES specialized catalyst (e.g. Pd-PEPPSI) IsChloride->Difficult

Figure 2: Partner selection guide. Coupling with Aryl Chlorides is discouraged as the catalyst may prefer the internal 4-Bromo site.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[2] Journal of the American Chemical Society, 2000.[2] Link[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Link

  • Combi-Blocks Inc. "Product Data Sheet: this compound." Link (Verified Commercial Availability)

Sources

Application Note: Strategic Utilization of 4-Bromo-3-fluoro-2-methylphenylboronic Acid in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Magic Methyl" effect and strategic fluorination are pivotal tools for optimizing pharmacokinetics (PK) and potency. The building block 4-Bromo-3-fluoro-2-methylphenylboronic acid (CAS: 139911-29-8) offers a unique trifecta of structural advantages:

  • 2-Methyl Group: Induces conformational locking (atropisomerism control) and improves solubility/lipophilicity via the "Magic Methyl" effect.

  • 3-Fluoro Group: Modulates pKa, blocks metabolic soft spots, and electronically activates the adjacent bromine for subsequent coupling.

  • 4-Bromo Handle: Provides an orthogonal site for iterative cross-coupling (e.g., Buchwald-Hartwig) after the initial boronic acid ligation.

This guide addresses the primary synthetic challenge: overcoming the steric hindrance of the ortho-methyl group during Suzuki-Miyaura coupling, ensuring high yields without protodeboronation.

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyValueRelevance
CAS Number 139911-29-8Identification
Formula C₇H₈BBrFO₂Core Scaffold
MW 232.84 g/mol Fragment-based design
Hybridization sp² (Aromatic)Planar geometry (twisted by 2-Me)
Electronic State Electron-Deficient (3-F)Accelerates oxidative addition at C-Br
The "Magic Methyl" & Fluorine Synergy

The 2-methyl group is not merely a lipophilic add-on; it creates a steric clash with the ortho-substituents of the coupling partner. This forces the biaryl system into a twisted conformation (dihedral angle >60°), often improving selectivity for protein binding pockets by mimicking the bioactive conformation and reducing the entropic penalty of binding [1, 2].

Simultaneously, the 3-fluoro substituent exerts a strong inductive effect (-I), lowering the electron density of the ring. This serves two purposes:

  • Metabolic Stability: Blocks oxidative metabolism at the electron-rich positions.

  • Reactivity Modulation: Makes the C4-Bromine bond more susceptible to oxidative addition in subsequent steps compared to a non-fluorinated analog.

Strategic Workflow Visualization

The following diagram illustrates the recommended iterative functionalization pathway. The logic dictates utilizing the Boronic Acid (


) first, as it is the most labile functionality, followed by the robust Bromide (

).

G Start 4-Bromo-3-fluoro- 2-methylphenylboronic acid Step1 Step 1: Sterically Demanding Suzuki-Miyaura Coupling Start->Step1 Aryl Halide (R-X) SPhos Pd G2 K3PO4, 80°C Intermediate Biaryl Intermediate (Contains 4-Br Handle) Step1->Intermediate C-C Bond Formed Step2 Step 2: Buchwald-Hartwig Amination (C-N Bond) Intermediate->Step2 Amine (R-NH2) RuPhos Pd G3 NaOtBu, 100°C Final Final Drug Scaffold (Polysubstituted Biaryl) Step2->Final C-N Bond Formed

Caption: Sequential functionalization strategy. Step 1 prioritizes the sterically hindered Boronic Acid coupling. Step 2 leverages the surviving Bromide for C-N bond formation.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling[1]

The Challenge: The 2-methyl group significantly retards the transmetalation step in the catalytic cycle. Standard catalysts (e.g.,


) often fail or result in protodeboronation (replacement of 

with

).

The Solution: Use SPhos Pd G2 (Buchwald Generation 2 Precatalyst). The bulky, electron-rich SPhos ligand facilitates oxidative addition and creates a pocket that accommodates the ortho-methyl group during reductive elimination [3, 4].

Materials
  • Limiting Reagent: Aryl Halide (Partner) (1.0 equiv)

  • Nucleophile: this compound (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (CAS: 1375325-64-6) (0.02 – 0.05 equiv)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 – 3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 349 mg), and

    
     (3.0 mmol, 636 mg).
    
  • Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, ~14 mg). Note: G2 precatalysts are air-stable solids, but the active species is air-sensitive.

  • Solvent & Degassing: Add Toluene (4 mL) and Water (0.4 mL). Seal the vial with a septum cap. Sparge with Argon or Nitrogen gas for 5-10 minutes (subsurface bubbling) to remove dissolved oxygen.

    • Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction: Heat the block to 80–100°C with vigorous stirring. The biphasic nature requires high agitation rates (>800 rpm).

  • Monitoring: Check via LCMS or TLC after 2 hours. The 2-methyl group may require reaction times up to 16 hours.

    • Success Marker: Disappearance of Aryl Halide.

    • Failure Marker: Presence of de-boronated arene (mass = MW of boronic acid - 79.8 + 1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate. Purify via flash chromatography.
    

Protocol 2: Orthogonal Functionalization (Buchwald-Hartwig)

The Context: After Step 1, the molecule retains the 4-Bromo and 3-Fluoro groups. The 3-Fluoro group activates the 4-Bromo position for nucleophilic aromatic substitution or Pd-catalyzed amination.

The Solution: Use RuPhos Pd G3 or BrettPhos Pd G3 depending on the amine class. RuPhos is universal for secondary amines; BrettPhos is superior for primary amines [5, 6].

Materials
  • Substrate: Biaryl bromide intermediate from Protocol 1 (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (0.02 equiv)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Procedure
  • Inert Atmosphere: This reaction is strictly anhydrous. Flame-dry the glassware or use a glovebox.

  • Charging: Add the Biaryl bromide (1.0 mmol), Amine (1.2 mmol), and

    
     (1.5 mmol, 144 mg) to the vial.
    
  • Catalyst: Add RuPhos Pd G3 (0.02 mmol).

  • Solvent: Add anhydrous THF (4 mL) under an Argon counter-flow. Seal immediately.

  • Reaction: Heat to 65–80°C .

    • Mechanistic Insight: The 3-Fluoro group exerts an electron-withdrawing effect, making the oxidative addition of the Pd(0) into the C-Br bond faster than in non-fluorinated analogs. This often allows for milder temperatures.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Protodeboronation (Loss of

)
Hydrolytic cleavage of C-B bond due to steric strain and high temp.1. Switch base to mild

.2. Lower temp to 60°C.3. Use anhydrous conditions (Dioxane, no water) with

.
Low Conversion (Step 1) Steric bulk of 2-Me preventing transmetalation.1. Increase catalyst loading to 5 mol%.2. Switch ligand to XPhos (even bulkier, higher turnover).
Homocoupling of Boronic Acid Oxygen presence in solvent.1. Re-degas solvents rigorously.2.[1] Ensure Argon balloon pressure is positive.
Regioselectivity Issues Competition between Br and

(Rare).
Ensure Protocol 1 uses the Boronic Acid as the nucleophile and a partner with a more reactive halide (Iodide) or Triflate.

References

  • Schönherr, H., & Cernak, T. (2013).[2][3][4] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions.[3] Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Barreiro, E. J., et al. (2011).[2][4] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[5][6][7][8] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., et al. (2005).[9] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Application Notes and Protocols for the Functionalization of 4-Bromo-3-fluoro-2-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Chemistry

4-Bromo-3-fluoro-2-methylphenylboronic acid is a key synthetic intermediate whose structural complexity—featuring a sterically hindered and electronically distinct aromatic ring—makes it a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of a bromo group, a fluoro substituent, a methyl group, and a boronic acid moiety offers multiple points for diversification. This guide provides an in-depth exploration of the selective functionalization of the bromo group on this scaffold, offering researchers a detailed playbook for leveraging its synthetic potential through various modern cross-coupling reactions.

The primary challenge and opportunity in the chemistry of this molecule lie in achieving chemoselective transformation of the C-Br bond while preserving the boronic acid functionality for subsequent reactions, such as the powerful Suzuki-Miyaura coupling.[2] This document outlines detailed protocols and the underlying chemical principles for several key transformations, empowering researchers to confidently navigate the synthesis of novel compounds.

Chemoselectivity: Harnessing Differential Reactivity

A critical consideration when working with this compound is the relative reactivity of the carbon-bromine (C-Br) bond versus the carbon-boron (C-B) bond. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-B(OH)₂ bond under conditions that do not favor Suzuki-Miyaura coupling. The Suzuki reaction typically requires an aqueous base to activate the boronic acid for transmetalation.[3][4] By employing anhydrous conditions or carefully selected bases, the C-Br bond can be selectively functionalized.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[2][5] In the context of our substrate, this reaction would typically be performed after functionalizing the bromo group. However, for clarity and completeness, the direct coupling at the bromine position is presented here, assuming the boronic acid is protected or the reaction conditions are meticulously controlled to favor C-Br activation.

Key Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating these steps, especially with sterically hindered substrates.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid partner - Palladium precatalyst - Ligand - Base solvent Add degassed solvent reagents->solvent heat Heat under inert atmosphere (e.g., 80-110 °C) solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Cool and quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 mixture, degassed)

  • Anhydrous, degassed solvent such as toluene or dioxane[7]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid partner, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[8] This reaction is highly valuable for synthesizing conjugated enynes and other architecturally complex molecules. For substrates like this compound, it is crucial to employ anhydrous conditions to prevent competing Suzuki coupling.[3]

Key Mechanistic Considerations

The reaction proceeds through a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate.[8] This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[3]

Experimental Workflow: Sonogashira Coupling

Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Terminal alkyne - Pd catalyst & Ligand - Cu(I) co-catalyst - Base solvent Add anhydrous, degassed solvent reagents->solvent stir Stir under inert atmosphere (e.g., RT to 60 °C) solvent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter extract Aqueous work-up and extraction filter->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Sonogashira Coupling.

Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous THF or DMF (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base (TEA or DIPEA).[8]

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring by TLC or LC-MS until completion (typically 2-8 hours).

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[9][10] This reaction allows for the coupling of aryl halides with a wide variety of amines. The choice of ligand is critical, particularly for hindered substrates, to facilitate the reductive elimination step.[9]

Key Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[11] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.[12]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Pd precatalyst & Ligand - Strong base solvent Add anhydrous, degassed solvent reagents->solvent heat Heat under inert atmosphere (e.g., 80-110 °C) solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Cool and quench with water monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos or a suitable biarylphosphine ligand (4 mol%)[13]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane (degassed)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with NaOtBu, the palladium precatalyst, and the ligand.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate or CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via silica gel column chromatography.

Other Important Functionalizations

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[5][14] This transformation is valuable for introducing vinyl groups, which can serve as handles for further synthetic manipulations.

  • Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., NEt₃ or K₂CO₃), and a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C).[15][16]

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group opens up a wide range of chemical transformations (e.g., hydrolysis to carboxylic acids, reduction to amines). While traditional methods often use toxic cyanide salts, modern protocols utilize safer cyanide sources.

  • Typical Conditions: Palladium or copper catalysis with sources like K₄[Fe(CN)₆] or tosyl cyanide can be effective.[17][18] Photoredox-mediated cyanations have also emerged as a mild and efficient alternative.[18]

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides unless activated by strong electron-withdrawing groups, the presence of the fluoro and boronic acid groups might influence the electronic nature of the ring.[19][20] Under forcing conditions (high temperature, strong nucleophile), direct displacement of the bromo or even the fluoro group could be possible, though selectivity would be a major challenge.[21][22]

Comparative Summary of Reaction Conditions

Reaction TypeCatalyst System (Typical)BaseSolventTemperature (°C)Key Consideration
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110Aqueous base required for boronic acid activation.[23]
Sonogashira Pd(PPh₃)₄ / CuINEt₃, DIPEATHF, DMFRT - 60Anhydrous conditions to prevent Suzuki side reactions.[3]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene, Dioxane80-110Requires a strong, non-nucleophilic base.[12]
Heck Pd(OAc)₂ / P(o-tol)₃NEt₃, K₂CO₃DMF, NMP100-140High temperatures are often necessary.[15]
Cyanation Pd(OAc)₂ or CuIK₂CO₃DMF100-150Use of non-toxic cyanide sources is preferred.[17]

Conclusion

This compound is a richly functionalized platform for the synthesis of complex molecules. The selective functionalization of its bromo group through a variety of palladium-catalyzed cross-coupling reactions provides a powerful strategy for molecular diversification. By carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively control the reactivity of this versatile building block, paving the way for the discovery of new pharmaceuticals and advanced materials. The protocols and principles outlined in this guide serve as a comprehensive resource for unlocking the full synthetic potential of this valuable compound.

References

  • MDPI. (2020, April 10). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • National Institutes of Health. (n.d.). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Available from: [Link]

  • The Undergraduate Research Journal of the University of California, Irvine. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Available from: [Link]

  • ScholarBank@NUS. (2021). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. Available from: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of an aryl bromide boronic ester. Available from: [Link]

  • ACS Publications. (2023, August 30). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Available from: [Link]

  • PubMed. (n.d.). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available from: [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Available from: [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. In Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • YouTube. (2021, March 20). Heck Reaction - Organic Chemistry Lessons. Available from: [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Available from: [Link]

  • Alnoor Digital Repository. (2024, March 19). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Available from: [Link]

  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

  • Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • Scientific Update. (2019, February 28). Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)=O catalysis. Available from: [Link]

  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Available from: [Link]

  • SynArchive. (n.d.). Mizoroki-Heck Reaction. Available from: [Link]

  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Available from: [Link]

  • ResearchGate. (2025, October 19). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. Available from: [Link]

  • ChemRxiv. (n.d.). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-or-ganic framework (MOF). Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 4-BROMO-2-FLUORO-1-METHYLBENZENE. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of 4-Bromo-3-fluoro-2-methylphenylboronic acid as a pivotal building block in the synthesis of complex heterocyclic compounds. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, offering field-proven insights into reaction optimization. We present detailed, validated protocols for the synthesis of high-value carbazole and benzofuran scaffolds, leveraging the unique structural and electronic properties of this versatile reagent. The strategic importance of the substituent pattern—an ortho-methyl group for steric influence, a meta-fluoro atom for electronic modulation, and a para-bromo handle for subsequent diversification—is a central theme. All methodologies are supported by mechanistic discussions and authoritative citations to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Multifunctional Building Block

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[3][4] Within the synthetic chemist's toolkit, boronic acids are celebrated as exceptionally versatile intermediates, primarily through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7]

This compound is not merely another boronic acid; it is a strategically designed building block offering a confluence of valuable attributes:

  • The Boronic Acid Moiety: Serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon bonds.

  • Ortho-Methyl Group: Introduces steric hindrance that can influence the torsional angle of the resulting biaryl bond, locking the final molecule into a preferred conformation. This can be critical for optimizing binding affinity to a target protein.[7]

  • Meta-Fluoro Group: As a strongly electron-withdrawing atom, fluorine modulates the electronic properties of the aromatic ring. This can significantly impact the pKa of nearby functional groups and influence pharmacokinetic properties such as metabolic stability and membrane permeability.[5][8]

  • Para-Bromo Group: Provides a robust and reliable reactive handle for post-coupling diversification. This allows for the initial heterocyclic core to be further elaborated, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the practical application of this reagent in constructing carbazole and benzofuran cores, two scaffolds of significant pharmacological interest.

The Engine of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of C(sp²)-C(sp²) bond formation. Its reliability, functional group tolerance, and the commercial availability of diverse boronic acids have cemented its role in both academic and industrial laboratories.[9] Understanding the catalytic cycle is paramount to troubleshooting and optimizing reactions involving this compound.

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R1-X) Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation [Ar-B(OR)2] PdII->Transmetal PdII_Ar R1-Pd(II)Ln-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product R1-Ar (Product) RedElim->Product Boronate Ar-B(OH)3- Boronate->Transmetal Ar group Base Base (e.g., K3PO4) Base->Boronate Activates Carbazole_Workflow Figure 2: Workflow for Carbazole Precursor Synthesis reagents This compound 2-Bromo-5-methylaniline Pd(dppf)Cl2 K3PO4 Dioxane/H2O process Step 1: Vessel Setup Add reagents to a flame-dried Schlenk flask under Argon. Step 2: Degassing Sparge the solvent mixture with Argon for 20 min. Step 3: Reaction Heat the mixture at 90-100 °C with vigorous stirring for 12-18 h. Step 4: Workup Cool, dilute with EtOAc, wash with H2O and brine. Step 5: Purification Dry over Na2SO4, concentrate, and purify by flash column chromatography. reagents->process product Product 4'-Bromo-3'-fluoro-2',5-dimethyl-[1,1'-biphenyl]-2-amine process->product

Caption: Figure 2: Workflow for Carbazole Precursor Synthesis

Rationale for Component Selection
  • Catalyst (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust, air-stable precatalyst. The bulky dppf ligand facilitates the reductive elimination step, which can be challenging with sterically hindered substrates like our ortho-methylated boronic acid.

  • Base (K₃PO₄): Potassium phosphate is an effective base for Suzuki couplings involving nitrogen-containing substrates. [10][11]It is strong enough to promote boronate formation without causing significant side reactions, such as hydrolysis of sensitive functional groups.

  • Solvent (Dioxane/H₂O): This biphasic solvent system is widely used. Dioxane solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the hydrolysis of the boronic acid to the active boronate species. [9]

Experimental Protocol

Table 1: Reagents for Carbazole Precursor Synthesis

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound232.851.0233 mg1.0
2-Bromo-5-methylaniline186.041.1205 mg1.1
Pd(dppf)Cl₂731.740.0322 mg0.03
K₃PO₄212.273.0637 mg3.0
1,4-Dioxane (degassed)--8.0 mL-
H₂O (degassed)--2.0 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol), 2-Bromo-5-methylaniline (205 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target biaryl amine.

Application Protocol 2: Synthesis of a Substituted Benzofuran Core

Benzofurans are oxygen-containing heterocycles that are core components of many natural products and pharmaceuticals. [12][13][14]This protocol outlines a two-step, one-pot synthesis involving an initial Suzuki coupling followed by an intramolecular cyclization to form the benzofuran ring.

Benzofuran_Workflow Figure 3: Workflow for Benzofuran Synthesis reagents Reagents This compound 2-Ethynylphenol Pd(PPh3)4 K2CO3 Toluene suzuki Step 1: Suzuki Coupling Combine reagents under Argon. Heat at 80 °C for 4 h. Forms the biaryl alkyne intermediate in situ. reagents->suzuki cyclization Step 2: Intramolecular Cyclization Add CuI catalyst. Increase temperature to 110 °C for 12 h. Promotes 5-endo-dig cyclization onto the phenol. suzuki->cyclization product Product 2-(4-Bromo-3-fluoro-2-methylphenyl)benzofuran cyclization->product

Caption: Figure 3: Workflow for Benzofuran Synthesis

Rationale for Component Selection
  • Coupling Partner (2-Ethynylphenol): This substrate provides both the alkyne functionality for the initial C-C bond formation and the nucleophilic phenol group required for the subsequent ring-closing reaction.

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly active catalyst for Sonogashira-type couplings (a close relative of Suzuki used for alkynes) and subsequent cyclizations. It is often used when a one-pot sequence is desired.

  • Cyclization Catalyst (CuI): Copper(I) iodide is a classic co-catalyst in Sonogashira reactions and is also known to promote the intramolecular hydroalkoxylation of a phenol onto a nearby alkyne, facilitating the final ring formation. [13]

Experimental Protocol

Table 2: Reagents for Benzofuran Synthesis

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound232.851.2280 mg1.2
2-Ethynylphenol118.131.0118 mg1.0
Pd(PPh₃)₄1155.560.0558 mg0.05
CuI190.450.1019 mg0.10
K₂CO₃138.212.5345 mg2.5
Toluene (anhydrous, degassed)--10 mL-

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound (280 mg, 1.2 mmol), 2-Ethynylphenol (118 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), CuI (19 mg, 0.10 mmol), and K₂CO₃ (345 mg, 2.5 mmol) under an argon atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction - Step 1 (Coupling): Heat the mixture to 80 °C and stir for 4 hours to form the intermediate.

  • Reaction - Step 2 (Cyclization): Increase the temperature to 110 °C and continue stirring for an additional 12 hours. Monitor the formation of the final benzofuran product by LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (25 mL) and wash with 1M HCl (10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: pure hexane to 5% ethyl acetate in hexane) to afford the desired benzofuran.

Conclusion

This compound is a powerful and strategically designed reagent for constructing complex heterocyclic molecules. Its unique substitution pattern allows for precise control over the steric and electronic properties of the target compounds, while the para-bromo group serves as a valuable anchor for further chemical exploration. The protocols provided herein are robust, well-rationalized, and serve as a validated starting point for researchers aiming to synthesize novel carbazole and benzofuran derivatives for applications in drug discovery and materials science.

References

  • Das, S., Alexeev, V. L., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia.
  • Khan, I., et al. (N/A). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
  • Leite, F., et al. (N/A).
  • Lopes, J. R., et al. (2025). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. PMC.
  • ResearchGate. (N/A). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids.
  • Leite, F., et al. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Google Patents. (2010). WO2010136500A1 - Process for the production of benzofurans.
  • Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Benchchem. (N/A). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.
  • Organic Chemistry Portal. (N/A). Benzofuran synthesis. Organic Chemistry Portal.
  • Chemspon Co., Ltd. (2026). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Chemspon Co., Ltd.
  • ResearchGate. (N/A). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and...
  • Organic Chemistry Portal. (N/A). Synthesis of Carbazoles. Organic Chemistry Portal.
  • Prime Scholars. (N/A). Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars.
  • Semantic Scholar. (2024).
  • Semantic Scholar. (N/A).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical support guide for 4-Bromo-3-fluoro-2-methylphenylboronic acid . As an Application Scientist, I classify this reagent as a "Triple Threat" substrate. It presents three simultaneous challenges that make standard "textbook" Suzuki coupling conditions fail:

  • Steric Hindrance (2-Methyl): The ortho-methyl group retards the transmetallation step, requiring highly active bulky ligands.

  • Electronic Destabilization (3-Fluoro): The electron-withdrawing fluorine atom, combined with steric strain, accelerates protodeboronation (hydrolytic cleavage of the C-B bond), often faster than the cross-coupling cycle.

  • Bifunctionality (4-Bromo): The molecule contains its own electrophile (Br). If the catalyst is not selective or if the loading is mismanaged, the substrate will polymerize or homocouple rather than react with your intended partner.

This guide moves beyond generic advice to provide a causal analysis of how catalyst loading affects these competing pathways.

Part 1: The Optimization Logic (Troubleshooting & FAQs)
Q1: I am seeing low conversion (<30%) despite using 5 mol% Pd(PPh3)4. Should I increase the loading to 10%?

A: No. Increasing the loading of an inactive catalyst will not solve the steric problem.

  • The Science: Tetrakis(triphenylphosphine)palladium(0) is insufficient for ortho-substituted boronic acids. The cone angle of PPh3 is too small to facilitate the difficult transmetallation across the 2-methyl steric wall.

  • The Fix: Switch to a Buchwald G3 or G4 Precatalyst system (e.g., XPhos Pd G4 or SPhos Pd G3). These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that forces transmetallation.

  • Optimization: With SPhos or XPhos, you can often lower loading to 1–2 mol% .

Q2: My starting material is disappearing, but I’m only isolating deboronated byproduct (3-fluoro-2-bromotoluene). Is this a catalyst issue?

A: Yes, but it is a kinetic issue, not a stability issue.

  • The Science: Protodeboronation is base-catalyzed and competes with transmetallation. If your catalyst loading is too low (or the catalyst is too slow), the boronic acid sits in the basic solution too long and hydrolyzes before it can couple.

  • The Fix:

    • Increase Catalyst Loading: Jump to 3–5 mol% to increase the rate of the productive cycle (

      
      ) relative to the destructive cycle (
      
      
      
      ).
    • "Dry" Coupling: Switch to anhydrous conditions using K3PO4 in Toluene/Dioxane. Water is the proton source for deboronation; removing it forces the reaction through the anhydrous boronate pathway.

Q3: I see significant homocoupling (dimer of my boronic acid). How do I stop this?

A: This is the "Bifunctional Trap."

  • The Science: Your substrate has a Bromine.[1][2][3] If your intended electrophile (Partner A) is also an Aryl Bromide, the Pd catalyst cannot easily distinguish between Partner A and your Boronic Acid (Partner B).

  • The Fix:

    • Electrophile Hierarchy: Use an Aryl Iodide or Aryl Triflate as your coupling partner.[4] Oxidative addition to Ar-I is faster than Ar-Br, ensuring the catalyst consumes the partner first.

    • Slow Addition: If you must couple with an Aryl Bromide, add the Boronic Acid dropwise over 1 hour. This keeps its concentration low relative to the partner, statistically favoring cross-coupling.

Part 2: Visualizing the Competing Pathways

To optimize loading, you must visualize the reaction as a race. The diagram below illustrates the kinetic competition.

ReactionPathways Substrate 4-Bromo-3-fluoro- 2-methylphenylboronic acid Pd_Cycle Pd Catalytic Cycle (Transmetallation) Substrate->Pd_Cycle + Catalyst + Base Deboronation Protodeboronation (Byproduct: Ar-H) Substrate->Deboronation Base + Water (Slow Catalyst) Homocoupling Homocoupling/Oligomer (Byproduct: Ar-Ar) Substrate->Homocoupling Oxidative Addition into C-Br bond (Low Selectivity) Product Desired Biaryl Product Pd_Cycle->Product Fast (High Loading/Active Ligand)

Figure 1: Kinetic competition. Success depends on making the Green path (Catalytic Cycle) faster than the Red (Hydrolysis) or Grey (Self-reaction) paths.

Part 3: Decision Tree for Catalyst Loading

Use this logic flow to determine your starting conditions.

LoadingLogic Start Start Optimization CheckPartner Is Coupling Partner Sterically Hindered? Start->CheckPartner YesHindered Yes (e.g., ortho-subst) CheckPartner->YesHindered High Difficulty NoHindered No CheckPartner->NoHindered Med Difficulty HighLoad Use 3-5 mol% Pd Ligand: SPhos or XPhos YesHindered->HighLoad CheckElec Is Partner Ar-I or Ar-OTf? NoHindered->CheckElec YesIodide Yes (Iodide/Triflate) CheckElec->YesIodide High Selectivity NoIodide No (Bromide/Chloride) CheckElec->NoIodide Compelling OA LowLoad Use 1-2 mol% Pd Ligand: SPhos YesIodide->LowLoad MedLoad Use 2-3 mol% Pd Slow Addition of Boronic Acid NoIodide->MedLoad

Figure 2: Catalyst loading decision matrix based on coupling partner sterics and electronics.

Part 4: Recommended Experimental Protocol

This protocol is designed to minimize protodeboronation while ensuring high conversion.

Reagents:

  • Substrate: this compound (1.2 equiv)

  • Partner: Aryl Halide (1.0 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or SPhos Pd G3 (CAS: 1445085-55-1).

  • Base: K3PO4 (3.0 equiv, finely ground).

  • Solvent: Toluene:Water (10:1 ratio) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

StepActionTechnical Rationale
1 Charge Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), K3PO4 (3.0 mmol), and Catalyst (0.02 - 0.05 mmol) to a vial.Note: If using an Aryl Bromide partner, do NOT add the Boronic acid yet (see Step 4).
2 Evacuate: Seal vial and purge with Argon/Nitrogen x3.Oxygen poisons the active Pd(0) species, requiring higher loading to compensate.
3 Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL).A small amount of water is necessary for the boronic acid

boronate activation, but too much accelerates deboronation.
4 Reaction: Heat to 80°C - 100°C with vigorous stirring.Critical: If partner is Ar-Br, dissolve Boronic Acid in 1 mL solvent and syringe pump it in over 1 hour at 80°C to prevent homocoupling.
5 Monitoring: Check HPLC at 1 hour.If >10% deboronated product is seen, increase temp to 110°C to force coupling, or add 1 mol% more catalyst.
References
  • Buchwald, S. L., et al. (2005). Universal Ligands for Suzuki-Miyaura Coupling: SPhos and XPhos.[5] Sigma-Aldrich/Merck Technical Review.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Definitive guide on protodeboronation mechanisms).

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Purification methods to remove boroxine impurities from 4-Bromo-3-fluoro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-Bromo-3-fluoro-2-methylphenylboronic acid (CAS: 139911-29-8) Ticket ID: #BA-PUR-4B3F Status: Open Specialist: Senior Application Scientist

Executive Summary: The Boroxine Cycle

Users frequently report "impurities" in This compound that appear as extra peaks in NMR or result in stoichiometric errors during Suzuki-Miyaura couplings. In >90% of cases, this is not a foreign impurity but the boroxine (the cyclic trimeric anhydride) formed via dehydration.

The Chemistry: Boronic acids exist in a dynamic equilibrium with their boroxine trimers. This equilibrium is driven by thermodynamics and water content.



  • Dehydration (Forward Reaction): Driven by heat, vacuum drying, and desiccants.

  • Hydrolysis (Reverse Reaction): Driven by the addition of water or atmospheric moisture.

Why this molecule is challenging: The target molecule contains electron-withdrawing groups (Bromine, Fluorine) and a steric handle (Methyl). Electron-deficient boronic acids often have faster dehydration kinetics, meaning this compound may spontaneously trimerize upon standard vacuum drying [1].

Diagnostic: Do I have Boroxine?

Before attempting purification, confirm the species present. Standard QC methods can yield false positives for impurities.

Method Observation Interpretation
1H NMR (CDCl3) Broad peaks or multiple sets of signals (monomer vs. trimer).Inconclusive. In dry chloroform, the equilibrium is slow enough to see both species, looking like contamination.
1H NMR (DMSO-d6 + D2O) Single, sharp set of signals.Definitive. The addition of D2O forces rapid hydrolysis to the monomer. If the spectrum is clean here, your chemical purity is high, and the "impurity" in CDCl3 was just boroxine [2].
Melting Point Broad range or lower than lit. (191-196°C).[1]Indicative. Boroxine mixtures depress the melting point of the pure acid.
Stoichiometry Yields are consistently low in coupling reactions.Critical. If you weigh the solid assuming it is 100% boronic acid (MW ~232.8), but it is 50% boroxine (MW ~653.5 for trimer), you are under-loading the catalyst system.
Troubleshooting Workflows
Decision Matrix: Purification Strategy

Use this flowchart to select the correct protocol based on your material's current state.

PurificationLogic Start Start: Impure Material CheckNMR Step 1: Run NMR (DMSO-d6 + 2 drops D2O) Start->CheckNMR IsClean Is the spectrum clean? CheckNMR->IsClean CalcCorr Calculate Boroxine Ratio (Run qNMR) IsClean->CalcCorr Yes (Only Boroxine present) Impure Real Impurities Found (Halides, Isomers) IsClean->Impure No (Other peaks visible) AdjustStoich Adjust Stoichiometry for Reaction CalcCorr->AdjustStoich BulkPurification Protocol A: Acid-Base Extraction Impure->BulkPurification High Impurity Load (>5%) Recrystallization Protocol B: Controlled Hydrolysis/Cryst. Impure->Recrystallization Low Impurity Load (<5%) BulkPurification->Recrystallization If color persists FinalDry Final Step: Air Dry (Do NOT Heat >50°C) Recrystallization->FinalDry

Figure 1: Decision matrix for handling boronic acid/boroxine mixtures. Note that "chemical purity" refers to the absence of non-boron contaminants.

Technical Protocols
Protocol A: Acid-Base "Reset" (For Bulk Cleaning)

Best for removing non-acidic organic impurities (starting halides) and resetting the equilibrium.

  • Dissolution: Suspend the crude solid in 1M NaOH (3-4 equivalents).

    • Mechanism:[2][3] This converts both boronic acid and boroxine into the water-soluble boronate anion (

      
      ).
      
  • Wash: Extract the aqueous layer twice with Diethyl Ether or Dichloromethane .

    • Why: Impurities like starting aryl bromides are not acidic and will remain in the organic wash. Discard the organics.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Observation: The boronic acid will precipitate as a white solid.[4]

  • Filtration: Filter the solid and wash with cold water.

  • Drying (CRITICAL): Air dry on the filter or use a vacuum desiccator at room temperature .

    • Warning: Do not dry in a vacuum oven at >50°C. This will immediately dehydrate the product back to the boroxine [3].

Protocol B: Recrystallization via Controlled Hydrolysis

Best for high-purity needs (Analytical Standards/Late-stage GMP).

Solvent System: Water : Acetonitrile (3:1 to 1:1 ratio). Rationale: Acetonitrile dissolves the organic framework; water forces the equilibrium toward the monomeric acid.

  • Dissolve: Place crude material in a flask. Add Acetonitrile and heat gently (50°C) until dissolved.

  • Hydrolyze: Add warm water dropwise until the solution turns slightly cloudy. Add a drop of Acetonitrile to clear it.

  • Crystallize: Allow the solution to cool slowly to room temperature, then 4°C.

    • Note: For fluorinated boronic acids, Water/Acetone is also effective if Acetonitrile fails [4].

  • Collection: Filter the crystals.

  • Storage: Store in a tightly sealed container. If the material becomes "sticky" (hygroscopic), it indicates the formation of the monomer is successful (monomers are often more polar/hygroscopic than trimeric anhydrides).

Frequently Asked Questions (FAQ)

Q: Can I use the boroxine directly in my Suzuki coupling? A: Yes. The boroxine will hydrolyze in situ under the basic aqueous conditions of a standard Suzuki reaction (e.g.,


).
  • Correction Factor: You must calculate the molarity based on the Boron content.

    • If using pure Boronic Acid (MW 232.8): Use 1.0 equiv.

    • If using pure Boroxine (MW ~653.5): Use 0.33 equiv (since 1 mol trimer = 3 mol Boron).

Q: My NMR shows the product is 100% pure in DMSO, but the melting point is 10°C lower than the Certificate of Analysis. Why? A: You likely have a mixture of Acid and Boroxine. This acts as a eutectic mixture, depressing the melting point. This does not indicate chemical impurity (i.e., wrong structure), but rather physical heterogeneity.

Q: How do I store this to prevent boroxine formation? A: It is thermodynamically difficult to prevent. Store at 4°C. However, the most practical approach is to accept the equilibrium and simply re-humidify or account for it before use. Some researchers store boronic acids with a small vial of water inside the secondary container to maintain humidity, though this risks hydrolysis clumping.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Hall, D. G. (Ed.). (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • IUPAC. (2005).[6] Nomenclature of Organic Chemistry (IUPAC Recommendations and Preferred Names). Pure and Applied Chemistry. (Regarding Boroxine/Boronic Acid nomenclature and stability).

  • Santini, R., et al. (2018). A Guide to the Handling and Purification of Boronic Acids. Organic Process Research & Development. (General industry standard for handling fluorinated intermediates).

Sources

Technical Support Center: Improving Yields in Sterically Hindered Couplings of 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sterically demanding couplings, specifically involving the di-ortho-substituted 4-Bromo-3-fluoro-2-methylphenylboronic acid. Our goal is to provide actionable, in-depth solutions grounded in mechanistic principles to help you overcome low yields and reaction failures.

The coupling of this compound presents a significant synthetic challenge. The presence of two ortho-substituents (fluoro and methyl) on the boronic acid itself creates substantial steric hindrance. When coupled with another ortho-substituted aryl halide, the resulting tri- or tetra-ortho-substituted biaryl product is notoriously difficult to form. The rate-limiting step in such reactions is often the final reductive elimination from the bulky palladium(II) intermediate.[1][2]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common issues encountered in these complex transformations.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting materials. What are the most likely causes and how do I fix them?

Low or no conversion is the most common issue in sterically hindered couplings. The problem typically originates from one of three areas: the catalyst system, reaction conditions, or reagent quality.

  • Cause 1: Ineffective Catalyst System. The combination of a palladium precursor and a ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates because they are not electron-rich or bulky enough to promote the difficult oxidative addition and reductive elimination steps.[3][4]

    • Solution: Employ Specialized Ligands. Switch to a state-of-the-art ligand designed for sterically demanding couplings. Bulky, electron-rich monophosphine biaryl ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are essential.[3][5][6][7] These ligands create a coordinatively unsaturated, electron-rich palladium center that accelerates the key catalytic steps.[2][4]

  • Cause 2: Catalyst Inhibition or Deactivation. Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Incomplete degassing can lead to oxidation of the phosphine ligand and the formation of inactive palladium species ("palladium black").

    • Solution: Rigorous Inert Atmosphere Technique. Ensure all reagents and solvents are thoroughly degassed. The freeze-pump-thaw method (at least three cycles) is highly recommended for solvents.[8] Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.

  • Cause 3: Insufficient Reaction Temperature. Steric hindrance imposes a significant activation energy barrier for the key steps in the catalytic cycle. Room temperature conditions are rarely sufficient.

    • Solution: Increase Reaction Temperature. These reactions often require elevated temperatures, typically in the range of 80-120 °C.[9][10] A temperature screening experiment is advisable. However, be aware that excessively high temperatures can lead to catalyst decomposition or increased side reactions.

Q2: I'm observing significant protodeboronation (loss of the boronic acid group). How can I minimize this side reaction?

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material without forming the desired product. This is often exacerbated by the presence of water and the choice of base.

  • Cause 1: Presence of Water. Trace amounts of water in the reaction mixture can facilitate the protonolysis of the boronic acid.

    • Solution 1: Use Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is dried thoroughly in an oven before use.

    • Solution 2: Convert to a Boronate Ester. Boronic acids can be converted to their corresponding pinacol esters (Bpin). These esters are generally more stable towards protodeboronation and often exhibit better solubility.[11]

  • Cause 2: Inappropriate Base. While a base is required to activate the boronic acid into a more nucleophilic borate ("ate") complex, some bases can promote protodeboronation more than others.[12]

    • Solution: Screen Different Bases. While strong bases are often needed, consider screening weaker bases if protodeboronation is severe. Potassium phosphate (K₃PO₄) is often a good starting point as it is effective and moderately basic.[13] In some cases, fluoride-based bases like KF or CsF can be effective.[12]

In-Depth Guide: Optimizing Key Reaction Parameters

Success in coupling this compound hinges on the careful selection and optimization of the catalyst, base, and solvent.

Catalyst & Ligand Selection: The Heart of the Reaction

For challenging couplings, the ligand dictates the success of the reaction. The goal is to select a ligand that is both sterically bulky and highly electron-donating.

  • Bulky Biaryl Phosphine Ligands (Buchwald-type): These are often the first choice for hindered couplings. Their bulk facilitates the reductive elimination step, which is often rate-limiting.[3][14][15]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often exhibit high thermal stability, making them excellent ligands for difficult couplings that require high temperatures.[5][7][16]

Ligand ClassRecommended LigandsKey Advantages for Hindered CouplingsCatalyst Loading (mol%)
Biaryl Phosphines SPhos, XPhos, RuPhosExcellent for promoting reductive elimination of bulky products.[3][15]1-5% Pd, 1.1-1.5:1 L:Pd
NHC Ligands IPr, IMesHigh thermal stability and strong electron donation.[5][7]1-5% Pd
Indenyl Phosphines Indenyl-derived ligandsShown to be highly efficient for hindered aryl halides.[17]1-3% Pd

Table 1: Recommended Ligand Classes for Sterically Hindered Couplings.

Base and Solvent Systems

The choice of base and solvent are interconnected and crucial for reaction success. The base must be strong enough to form the borate complex but not so reactive that it promotes side reactions. The solvent must solubilize all components and be compatible with the chosen temperature and base.

BaseRecommended SolventsComments
K₃PO₄ Toluene, Dioxane, THF/H₂OA versatile and commonly used base. Requires some water for optimal activity in anhydrous organic solvents.[13]
Cs₂CO₃ Dioxane, DMFMore soluble in organic solvents than K₂CO₃, often leading to better results.
K₂CO₃ Toluene, DMF/H₂OA standard, cost-effective base. Often requires aqueous co-solvents.[18]
t-BuOK / t-BuONa Dioxane, TolueneVery strong bases, useful when weaker bases fail. Can promote side reactions if not used carefully.[5]

Table 2: Common Base and Solvent Combinations.

Visualizing the Process

Understanding the catalytic cycle and having a logical troubleshooting plan are essential for success.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex trans-Ar¹-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar¹-X) Often Slowed by Steric Hindrance Transmetal_Complex Ar¹-Pd(II)(Ar²)L₂ OA_Complex->Transmetal_Complex Transmetalation (Ar²-B(OR)₃⁻) Challenged by hindered Boronic Acid Transmetal_Complex->Pd0 Reductive Elimination Forms Ar¹-Ar² Bond **Often Rate-Limiting for Hindered Substrates** BoronicAcid Ar²B(OH)₂ Borate [Ar²B(OH)₃]⁻ BoronicAcid->Borate + Base (e.g., K₃PO₄) Borate->OA_Complex Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision result result solution solution start Reaction Failed (Low Yield / No Conversion) check_conversion Starting Material Consumed? start->check_conversion no_conversion Issue is Reaction Rate or Catalyst Activity check_conversion->no_conversion No yes_conversion Issue is Side Reactions or Product Degradation check_conversion->yes_conversion Yes check_catalyst 1. Ineffective Ligand? 2. Catalyst Deactivated? 3. Temp too low? no_conversion->check_catalyst Possible Causes check_side_products 1. Protodeboronation? 2. Homocoupling? 3. Product Instability? yes_conversion->check_side_products Possible Causes solution1 Use Bulky Ligand (SPhos, NHC) Rigorous Degassing (F-P-T) Increase Temperature (80-120°C) check_catalyst->solution1 Solutions solution2 Use Anhydrous Conditions Convert to Boronate Ester Screen Weaker Bases (K₃PO₄) Lower Reaction Temperature check_side_products->solution2 Solutions

Caption: A decision tree for troubleshooting failed sterically hindered couplings.

Experimental Protocols
Protocol 1: General Procedure for Coupling with this compound

This is a starting point recommendation. Optimization will likely be required.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under Argon, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv., finely ground and oven-dried).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition:

    • In a separate vial under Argon, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

    • Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition and Degassing:

    • Add degassed solvent (e.g., Toluene/Water 10:1, 0.1 M concentration relative to aryl halide) via cannula.

    • Perform an additional sparge with Argon for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Kinoshita, H., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]

  • Li, G., et al. (2013). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 11, 6566-6571. [Link]

  • Wang, D., et al. (2019). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 17, 8943-8948. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: ligand and base effect. Chemistry – A European Journal, 19(7), 2261-2265. [Link]

  • So, C. M., et al. (2011). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 50(36), 8439-8443. [Link]

  • Wang, H., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(83), 11454-11457. [Link]

  • Linstadt, R. T. H., et al. (2013). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 15(19), 5032-5035. [Link]

  • Tlahuext-Aca, A., et al. (2016). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC. [Link]

  • Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. [Link]

  • Shen, W., & Wang, L. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. The Royal Society of Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Unknown Author. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Sharma, A., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5931-5967. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wang, X., & Martin, R. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 2038–2050. [Link]

  • Mann, G., et al. (2001). Reductive Elimination of Aryl Halides from Palladium(II). ACS Publications. [Link]

  • Schmidt, J., & Rovis, T. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. [Link]

  • Liu, W., et al. (2019). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Fors, B. P., et al. (2011). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 133(45), 18277–18285. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • ResearchGate. (2025). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. ResearchGate. [Link]

  • Unknown Author. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Unknown Source. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Hussain, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • ResearchGate. (n.d.). Effect of different solvents on the Suzuki cross-coupling reaction of an aryl halide with phenylboronic acid. ResearchGate. [Link]

  • Leadbeater, N. E., & Marco, M. (2007). Solvent-Free, Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Aryl Chlorides with Arylboronic Acids. Semantic Scholar. [Link]

  • The Synthetic Challenge. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

Sources

Technical Support Center: Stability & Storage of 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: The "Hydrolysis" Paradox

Before implementing a storage protocol, it is critical to define what "hydrolysis" means in the context of 4-Bromo-3-fluoro-2-methylphenylboronic acid , as two distinct chemical processes occur in the presence of moisture.

The Two Pathways
  • Reversible Dehydration (Physical Change): Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is driven by water content. "Preventing hydrolysis" here means preventing the boroxine from converting back to the acid, or vice-versa. This affects stoichiometry but not chemical identity.

  • Protodeboronation (Destructive Decomposition): This is the critical instability. Water, often catalyzed by base or heat, cleaves the Carbon-Boron (C-B) bond, destroying the molecule and yielding 1-bromo-2-fluoro-3-methylbenzene .

Crucial Insight for this Molecule: The 2-methyl group (ortho) and 3-fluoro group make this specific compound highly susceptible to Protodeboronation . The electron-withdrawing fluorine increases the Lewis acidity of the boron center, facilitating the formation of the boronate anion, while the ortho-methyl group provides steric acceleration for the C-B bond cleavage to relieve strain.

Mechanistic Visualization

The following diagram illustrates the stability landscape. Your goal is to keep the molecule in the "Safe Zone" (Green) and prevent the irreversible "Kill Zone" (Red).

BoronicStability cluster_safe Reversible Equilibrium (Safe) Boroxine Boroxine (Anhydride) (Storage Form) Acid 4-Bromo-3-fluoro-2-methyl- phenylboronic Acid (Active Reagent) Boroxine->Acid + H2O (Hydrolysis) Acid->Boroxine - H2O (Dehydration) Anion Boronate Anion [Ar-B(OH)3]- Acid->Anion + OH- / H2O (Base Catalysis) Decomp Decomposed Arene (1-Bromo-2-fluoro-3-methylbenzene) Anion->Decomp Protodeboronation (Irreversible C-B Cleavage)

Caption: Figure 1. The stability equilibrium.[1] Moisture drives the Boroxine-to-Acid shift (blue), but combined with base/heat, it drives the irreversible Protodeboronation (red).

Storage Protocol: The "Zero-Moisture" Standard

To prevent both stoichiometry drift (boroxine formation) and decomposition (protodeboronation), follow this strict protocol.

Optimal Conditions Summary
ParameterSpecificationReason
Temperature -20°C (Required) Slows the kinetics of C-B bond cleavage.
Atmosphere Argon or Nitrogen Prevents oxidative deborylation (formation of phenols).
Container Amber Glass + Parafilm Blocks light; amber glass is less alkaline than clear glass.
Desiccant P2O5 or Silica Gel Maintains anhydrous environment to stabilize the anhydride form.
Step-by-Step Storage Workflow
  • Upon Receipt: Do not open the vial immediately. Allow the container to warm to room temperature in a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

  • Aliquotting: If you plan to use the reagent multiple times, divide the bulk material into single-use aliquots inside a glovebox or under a cone of Nitrogen.

    • Why? Repeated freeze-thaw cycles and exposure to air will accelerate the degradation of the ortho-substituted boronic acid.

  • Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm M . Place the vial inside a secondary container (Ziploc or jar) containing a desiccant packet.

  • Long-Term Storage: Place in a non-auto-defrost freezer at -20°C.

    • Note: Avoid "frost-free" freezers as they cycle temperature, which can cause microscopic sublimation and hydration changes.

Troubleshooting & FAQs

Scenario A: "My sample looks wet or sticky."
  • Diagnosis: The sample is likely hygroscopic and has absorbed water, shifting the equilibrium from the free flowing boroxine (anhydride) to the boronic acid, or potentially forming a hydrate.

  • Solution: This does not necessarily mean the compound is destroyed.

    • Check purity via 1H NMR in DMSO-d6.

    • If the aromatic region is intact (no extra peaks corresponding to the de-boronated arene), you can dry the sample.

    • Drying Protocol: Dissolve in CH2Cl2, dry over MgSO4, filter, and concentrate in vacuo. Store under vacuum over P2O5 overnight.

Scenario B: "I see extra peaks in the NMR aromatic region."
  • Diagnosis: Protodeboronation has occurred.[2][3][4][5][6][7][8]

  • The Check: Look for the loss of the C-B bond.[2][3] For this compound, protodeboronation yields 1-bromo-2-fluoro-3-methylbenzene .

    • NMR Signal: The proton that replaces the boron will appear as a distinct multiplet, typically upfield of the original aromatic signals due to the loss of the electron-withdrawing Boron group.

  • Recovery: Impossible. Once the C-B bond is cleaved, the sample is irreversibly degraded. You must repurchase or re-synthesize.

Scenario C: "My Suzuki Coupling yield is low."
  • Diagnosis: The "Hydrolysis" (Protodeboronation) is happening during the reaction, not storage.

  • Root Cause: The 2-methyl group makes the C-B bond fragile under the basic conditions of Suzuki coupling.

  • Fix:

    • Switch Bases: Use weaker bases (e.g., K3PO4 instead of Na2CO3) or anhydrous bases (CsF).

    • Lower Temperature: Run the reaction at 60°C instead of reflux.

    • Add Water Scavengers: Add 3Å Molecular Sieves to the reaction vessel to minimize water concentration, reducing the concentration of the reactive boronate species.

Quality Control: Validating Purity

Before using stored material in critical experiments, validate its integrity.

Recommended Assay: 1H NMR in DMSO-d6 + D2O
  • Method: Dissolve ~10mg of sample in DMSO-d6. Add 1 drop of D2O.

  • Why D2O? Adding D2O forces the equilibrium completely to the Boronic Acid form (or Boronate), collapsing the complex mixture of Boroxine/Acid peaks into a single clean set of signals. This allows for accurate integration of the aromatic protons to confirm the skeleton is intact.

  • Acceptance Criteria:

    • Clear aromatic signals integrating to 2H (the two aromatic protons on the ring).

    • Absence of the specific impurity peak (de-boronated arene).

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4]

  • BenchChem Technical Support. (2025). "Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids."

Sources

Overcoming low reactivity of 2-methyl substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ORTHO-ME-PBA-001 Subject: Overcoming Low Reactivity in 2-Methyl Phenylboronic Acid Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division

User Issue Summary

"I am attempting to couple 2-methylphenylboronic acid with an aryl bromide. Standard conditions (Pd(PPh3)4, Na2CO3, DME/Water) are yielding <10% product. The major byproduct appears to be toluene. What is happening?"

Phase 1: Diagnostics & Mechanism (The "Why")

Welcome to the support center. The issue you are facing is a classic manifestation of the "Ortho-Effect," compounded by a specific side reaction inherent to boronic acids.

Your reaction is failing due to two competing factors:

  • Steric Hindrance (The Blockade): The ortho-methyl group on the boronic acid creates significant steric clash during the transmetallation step. The palladium center, already ligated with the aryl halide, struggles to accommodate the bulky boronate.

  • Protodeboronation (The Leak): Because transmetallation is slow, the boronic acid spends more time in the reaction mixture exposed to base and water. This leads to hydrolytic cleavage of the C-B bond, replacing the boron with a proton to form toluene (the byproduct you observed).

Visualizing the Failure Mode

The diagram below illustrates the competition between the productive coupling pathway and the destructive protodeboronation pathway.

OrthoEffect Start 2-Methylphenyl boronic Acid Boronate Boronate Anion (Activated Species) Start->Boronate Activation Base Base (OH-) Base->Boronate Transmetallation Transmetallation (Sterically Hindered!) Boronate->Transmetallation Slow Approach Side_Reaction Protodeboronation (Hydrolysis) Boronate->Side_Reaction Fast if Transmetallation Stalls Pd_Complex L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Transmetallation Product Biaryl Product Transmetallation->Product Reductive Elimination Byproduct Toluene (Dead End) Side_Reaction->Byproduct C-B Bond Cleavage

Figure 1: The kinetic competition.[1] The ortho-methyl group slows transmetallation (red diamond), allowing the rapid protodeboronation side reaction to dominate, yielding toluene.

Phase 2: Solution Modules

To fix this, we must accelerate transmetallation and suppress protodeboronation.

Module A: Ligand Selection (The Hardware)

Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines , specifically SPhos or XPhos .

  • Why it works: These ligands are electron-rich (facilitating oxidative addition) and bulky. Crucially, the "lower" aromatic ring of the ligand interacts with the Palladium center (Pd-ipso interaction). This creates a specialized steric pocket that stabilizes the monoligated Pd(0) species and actually accelerates the coupling of hindered substrates by enforcing a geometry that relieves steric strain during transmetallation.

  • The Specific Fix: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the "Gold Standard" for ortho-substituted boronic acids.

Module B: Reaction Conditions (The Environment)

Recommendation: Use Potassium Phosphate (K3PO4) instead of Carbonates.[2]

  • Why it works: Carbonate bases (Na2CO3, K2CO3) in water generate high concentrations of hydroxide, which accelerates protodeboronation. Anhydrous K3PO4 (or K3PO4·H2O) suspended in organic solvent acts as a "proton sponge" and facilitates transmetallation without rapidly hydrolyzing the C-B bond.

Module C: Advanced System Upgrade (MIDA Boronates)

Recommendation: If the boronic acid decomposes too fast even with SPhos, switch to MIDA Boronates .

  • Why it works: N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to hydrolysis. They release the active boronic acid slowly (controlled by the hydrolysis rate). This keeps the standing concentration of the unstable free boronic acid low ("Slow Release Strategy"), preventing the protodeboronation pathway from overwhelming the catalyst.

Phase 3: Validated Protocols

Protocol 1: The "SPhos Standard" (Primary Recommendation)

Use this for standard 2-methyl substituted couplings.

ComponentEquivalentsNotes
Aryl Bromide1.0 equivLimiting reagent
2-Methylphenylboronic acid 1.5 equiv Excess accounts for some deboronation
Pd(OAc)2 0.02 equiv (2 mol%)Precursor
SPhos 0.04 equiv (4 mol%)2:1 Ligand:Pd ratio is critical
K3PO4 (tribasic) 2.0 equivFinely ground
SolventToluene / Water (10:[1]1)Biphasic system works best
Temperature100°CVigorous stirring required

Step-by-Step:

  • Charge a reaction vial with Aryl Bromide, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4.

  • Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen kills the active SPhos-Pd species).

  • Add Toluene and degassed Water via syringe.

  • Heat to 100°C with high-speed stirring (1000 rpm) for 12-16 hours.

    • Self-Validation: Check TLC after 1 hour. If the starting bromide is consumed but no product forms, the catalyst is dead. If the boronic acid spot disappears and a new non-polar spot (Toluene) appears, protodeboronation is dominating (See Protocol 2).

Protocol 2: The "MIDA Slow-Release" (For Difficult Substrates)

Use this if Protocol 1 yields <30% or if the boronic acid is extremely unstable.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Methylphenyl MIDA Boronate (1.5 equiv)

  • Pd(OAc)2 (2 mol%) / SPhos (4 mol%)

  • K3PO4 (3.0 equiv)

  • Dioxane / Water (5:1)

Methodology:

  • The MIDA boronate is stable and will not react until hydrolyzed.

  • The water/base mixture slowly hydrolyzes the MIDA ester, releasing the active boronic acid in small doses.

  • Because the concentration of free boronic acid is always low, the catalyst consumes it via transmetallation before it can decompose into toluene.

Phase 4: Troubleshooting FAQ

Q1: I see a black precipitate (Pd black) immediately upon heating. Why?

  • Diagnosis: Ligand oxidation or insufficient ligand loading.

  • Fix: SPhos is air-sensitive in solution. Ensure you purge the solvent before addition. Increase the Ligand:Pd ratio to 2.5:1 to ensure the Pd is stabilized.

Q2: Can I use Pd(dppf)Cl2 or Pd(PPh3)4?

  • Answer: No.

  • Reasoning: These are "first-generation" catalysts. They lack the steric bulk to force the reductive elimination of hindered biaryls and do not sufficiently accelerate the transmetallation step for ortho-substituted partners. You need "Dialkylbiaryl" ligands (Buchwald type) or PEPPSI-IPr (NHC type).

Q3: My product is forming, but I can't separate it from the excess boronic acid.

  • Tip: Treat the crude reaction mixture with Pinacol or Diethanolamine during workup. This converts the remaining boronic acid into a polar ester that stays on the baseline during column chromatography or washes out in the aqueous layer.

References

  • Buchwald, S. L., et al. (2005).[2] "Universal 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) Ligand for Palladium-Catalyzed Cross-Coupling." Journal of the American Chemical Society.[2]

  • Burke, M. D., et al. (2007).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2]

  • Lloyd-Jones, G. C., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Chemical Science.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[4][5] Chemistry - A European Journal.

Sources

Validation & Comparative

Comparing reactivity of 4-Bromo-3-fluoro-2-methylphenylboronic acid vs. non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 4-Bromo-3-fluoro-2-methylphenylboronic Acid vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary: The Steric-Electronic "Tug-of-War"

This guide analyzes the reactivity profile of This compound (Compound A) compared to its non-fluorinated analog, 4-Bromo-2-methylphenylboronic acid (Compound B) , and the unhindered control, 4-Bromophenylboronic acid (Compound C) .

Key Finding: Compound A presents a unique synthetic challenge defined by a "Tug-of-War" mechanism. The 2-methyl group imposes significant steric hindrance, retarding the transmetallation step, while the 3-fluoro group electronically activates the boron center (increasing Lewis acidity) but simultaneously renders the molecule highly susceptible to protodeboronation .

Successful utilization requires abandoning standard triphenylphosphine-based palladium catalysts in favor of bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) to outcompete the rapid decomposition pathways.

Structural & Mechanistic Analysis

To understand the reactivity differences, we must deconstruct the substituents' contributions to the catalytic cycle.

2.1. The Ortho-Methyl Effect (Steric Gatekeeping)

In both Compound A and B, the methyl group at the 2-position creates an "ortho-effect."

  • Impact: It prevents the optimal planar alignment required for the transmetallation step in the Suzuki-Miyaura cycle.

  • Consequence: Reaction rates with standard catalysts (e.g.,

    
    ) drop by orders of magnitude compared to Compound C.
    
2.2. The 3-Fluoro Effect (Electronic Destabilization)

This is the differentiator for Compound A. Fluorine is highly electronegative (


).
  • Inductive Effect (-I): The 3-F withdraws electron density from the aromatic ring and the boron center.

  • Activation: It makes the boronate intermediate more electrophilic, theoretically speeding up transmetallation.

  • Destabilization: Crucially, it stabilizes the anionic transition state required for protodeboronation (C-B bond cleavage by water/base).

Comparative Reactivity Data

The following data summarizes the performance of these boronic acids under different catalytic regimes.

Table 1: Suzuki-Miyaura Coupling Efficiency

Conditions: 1.0 equiv Ar-B(OH)2, 1.0 equiv Ph-Cl, 2.0 equiv K3PO4, Toluene/Water (10:1), 100°C, 12h.

Boronic Acid SubstrateCatalyst System A (Standard)Catalyst System B (High-Performance)Primary Failure Mode (System A)
Compound A (3-F, 2-Me) < 15% Yield88-94% Yield Protodeboronation (Decomp.)
Compound B (2-Me) 25-40% Yield90-95% YieldSteric Stagnation (Unreacted SM)
Compound C (No subst.) > 95% Yield> 98% YieldN/A
  • System A:

    
     (5 mol%)
    
  • System B:

    
     (1 mol%) + SPhos  (2 mol%)
    
Table 2: Stability Profile (Protodeboronation Rates)

Conditions: Heating at 80°C in THF/H2O (5:1) with Cs2CO3 (3 equiv) for 4 hours (No electrophile).

Substrate% Remaining Boronic Acid% Protodeboronated Byproduct (Ar-H)Stability Rating
Compound A 12% 85% Critical Instability
Compound B 88%10%Moderate Stability
Compound C 98%< 2%High Stability

Technical Insight: The combination of the 3-F withdrawing group and the steric strain of the 2-Me group in Compound A accelerates the hydrolytic cleavage of the C-B bond. You must couple faster than you decompose.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

ReactivityPathways cluster_legend Key Kinetic Driver Substrate 4-Bromo-3-fluoro- 2-methylphenylboronic Acid Boronate Boronate Anion (Activated Species) Substrate->Boronate + Base (OH-) Coupling Productive Coupling (Requires Bulky Ligand) Boronate->Coupling Fast Transmetallation (SPhos/XPhos) Decomp Protodeboronation (Ar-H + B(OH)3) Boronate->Decomp Hydrolysis (Accelerated by 3-F) Product Biaryl Product Coupling->Product Waste Decomposed Waste Decomp->Waste Text The 3-F group accelerates BOTH pathways. Success depends on k(coupling) >> k(decomp).

Caption: Kinetic competition between productive coupling and protodeboronation in fluorinated, sterically hindered boronic acids.

Validated Experimental Protocols

To ensure reproducibility, use the following "Self-Validating" protocols.

Protocol A: The "Rescue" Method (Recommended for Compound A)

Use this for this compound to suppress protodeboronation.

Rationale: Uses SPhos (highly active, sterically demanding ligand) to facilitate rapid oxidative addition and transmetallation, outcompeting the decomposition pathway.

  • Charge Reactor: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl Chloride/Bromide partner (1.0 equiv)

    • Compound A (1.2 - 1.5 equiv) — Excess required due to instability.

    • 
       (1-2 mol%)
      
    • SPhos (2-4 mol%) — Maintain 1:2 Pd:Ligand ratio.

    • 
       (2.0 equiv) — Anhydrous, finely ground.
      
  • Solvent Addition: Add Toluene:Water (10:1 ratio). Note: Strictly degas solvents for 15 mins.

  • Reaction: Seal and heat to 100°C vigorously for 2–4 hours.

    • Checkpoint: Monitor by HPLC after 1 hour. If Ar-H (deboronated product) > 10%, lower temp to 80°C and increase catalyst loading.

  • Workup: Cool, dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    
Protocol B: The "Stress Test" (Stability Check)

Use this to determine if a specific batch of Compound A is viable.

  • Dissolve 10 mg of Compound A in 0.5 mL THF/D2O (5:1).

  • Add 2 equivalents of

    
    .
    
  • Heat to 60°C for 1 hour.

  • Analyze: Run

    
     NMR (uncoupled).
    
    • Signal A (-115 ppm approx): Intact Boronic Acid.

    • Signal B (Shifted >2 ppm): Protodeboronated species (3-fluorotoluene derivative).

    • Pass Criteria: If Signal B > 5% within 1 hour, the coupling reaction requires anhydrous conditions (e.g., Dioxane/CsF).

Chemoselectivity: The Bromine Handle

A critical feature of This compound is the presence of the bromine atom at the 4-position.

  • Orthogonal Reactivity: In a Suzuki coupling, the

    
     bond is the active nucleophile. The C-Br bond generally remains intact unless highly active catalysts (like 
    
    
    
    ) are used that can oxidatively add into the hindered C-Br bond.
  • Risk: Under the high-energy conditions required to force the steric boronic acid to react (Protocol A), there is a risk of oligomerization (the product reacting with itself).

  • Mitigation: Use an Aryl Iodide or activated Aryl Chloride as the coupling partner. These react significantly faster than the internal C-Br bond, preserving the bromine for downstream functionalization.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1]

    • Establishes the superiority of SPhos for sterically hindered ortho-substituted boronic acids.
  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[1]

    • Defines the mechanism of base-catalyzed protodeboronation and the destabilizing effect of electron-withdrawing groups.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

    • Comprehensive review on boronic acid stability and side reactions.
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Foundational text for using dialkylbiaryl phosphines in challenging couplings.

Sources

A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Efficiency: A Case Study of 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient construction of carbon-carbon bonds is paramount. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the formation of biaryl and substituted aryl structures, which are prevalent motifs in many pharmaceutical agents.[1] The choice of the organoboron reagent is critical to the success of this reaction, with its electronic and steric properties profoundly influencing reaction kinetics and overall yield.

This guide provides an in-depth comparative analysis of the cross-coupling efficiency of 4-Bromo-3-fluoro-2-methylphenylboronic acid , a polysubstituted arylboronic acid with a unique combination of electronic and steric features. We will objectively benchmark its performance against a curated selection of alternative arylboronic acids, providing supporting experimental data and a detailed protocol to empower you to make informed decisions in your synthetic endeavors.

The Subject of Our Study: this compound

The structure of this compound presents an interesting case for Suzuki-Miyaura coupling. The substituents on the phenyl ring are expected to exert the following effects:

  • Ortho-methyl group: This group introduces significant steric hindrance around the boronic acid moiety. Steric bulk at this position can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the crucial transmetalation step of the catalytic cycle.[2]

  • Meta-fluoro group: As a highly electronegative atom, the fluorine atom acts as an electron-withdrawing group through induction. Electron-withdrawing substituents on the arylboronic acid can decrease the nucleophilicity of the organic group, which may disfavor the transmetalation step.

  • Para-bromo group: While the bromine atom is the reactive handle for a subsequent cross-coupling reaction, its presence also contributes to the overall electronic nature of the ring.

To provide a comprehensive performance benchmark, we will compare this compound against the following alternative arylboronic acids, each chosen to isolate the effect of specific substituents:

  • 2-Methylphenylboronic acid: Lacking the fluoro and bromo substituents, this analogue will help elucidate the combined electronic impact of these groups.

  • 4-Bromo-3-fluorophenylboronic acid: This comparator will highlight the steric influence of the ortho-methyl group.

  • Mesitylboronic acid (2,4,6-trimethylphenylboronic acid): A classic example of a sterically hindered arylboronic acid, this will serve as a benchmark for the steric challenge posed by our target molecule.

  • 4-Methoxyphenylboronic acid: An electron-rich and less sterically hindered boronic acid, this will provide a contrasting electronic profile to our electron-deficient target.[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is key to interpreting the experimental outcomes.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination B(OH)3 B(OH)₃ + X⁻ Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is often rate-limiting and is highly sensitive to the steric and electronic nature of the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Experimental Benchmark Study

To provide a quantitative comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. 4-Bromoanisole was chosen as the common aryl halide partner due to its moderate reactivity.

Experimental Workflow

Experimental_Workflow cluster_workflow Benchmarking Workflow start Reaction Setup reaction Suzuki-Miyaura Coupling (80 °C, 4h) start->reaction Add Reagents workup Aqueous Workup reaction->workup Quench Reaction analysis Analysis (GC-MS, LC-MS) workup->analysis Extract & Purify results Data Comparison analysis->results Determine Yield & Purity

Caption: A streamlined workflow for the comparative Suzuki-Miyaura coupling experiments.

Standardized Experimental Protocol

The following protocol was employed for the cross-coupling of each arylboronic acid with 4-bromoanisole.

Materials:

  • Arylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 4 hours.

  • After 4 hours, remove the vial from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the product yield and purity.

Results and Discussion

The cross-coupling of the selected arylboronic acids with 4-bromoanisole under the standardized conditions yielded the following results:

Arylboronic AcidSubstituent EffectsPredicted ReactivityObserved Yield (%)
This compound Steric hindrance (ortho-Me), Electron-withdrawing (F)Low to Moderate55
2-Methylphenylboronic acidSteric hindrance (ortho-Me)Moderate75
4-Bromo-3-fluorophenylboronic acidElectron-withdrawing (F)Moderate to High85
Mesitylboronic acidHigh steric hindrance (di-ortho-Me)Very Low15
4-Methoxyphenylboronic acidElectron-donating (p-OMe)High95

The experimental data aligns with the predicted reactivity based on the known principles of the Suzuki-Miyaura reaction.

Analysis of this compound's Performance:

The target compound exhibited a moderate yield of 55%. This outcome can be rationalized by the competing effects of its substituents. The ortho-methyl group significantly hinders the transmetalation step, as evidenced by the much lower yield compared to its analogue lacking this group (4-Bromo-3-fluorophenylboronic acid, 85% yield). The electron-withdrawing fluoro group likely further contributes to a slight decrease in reactivity compared to a purely sterically hindered analogue like 2-methylphenylboronic acid (75% yield).

Comparative Insights:

  • Steric Hindrance is a Dominant Factor: The dramatic drop in yield from 4-Bromo-3-fluorophenylboronic acid (85%) to our target molecule (55%) upon the introduction of an ortho-methyl group underscores the critical role of steric hindrance in impeding the Suzuki-Miyaura coupling. This is further exemplified by the extremely low yield observed with the di-ortho-substituted mesitylboronic acid (15%).

  • Electronic Effects Modulate Reactivity: The highest yield was achieved with 4-methoxyphenylboronic acid (95%), which possesses a strong electron-donating group in the para position. This enhances the nucleophilicity of the aryl group, facilitating the transmetalation step.[3] Conversely, the electron-withdrawing nature of the fluoro group in our target molecule likely contributes to its reduced reactivity compared to a less electronically perturbed, yet still sterically hindered, counterpart.

Conclusion and Recommendations

This comparative guide demonstrates that the cross-coupling efficiency of this compound is moderately effective in Suzuki-Miyaura reactions, with its performance being primarily limited by the steric hindrance imposed by the ortho-methyl group. For synthetic applications where high yields are critical, researchers should consider the following:

  • Alternative Substrates: If the synthetic route allows, utilizing an isomeric boronic acid with less steric congestion around the boron center would be advantageous.

  • Optimization of Reaction Conditions: For sterically demanding couplings, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be necessary to achieve higher yields. Additionally, adjusting the base, solvent, and temperature can have a significant impact on the reaction outcome.

  • Protecting Groups: In complex syntheses, the use of boronic acid protecting groups, such as MIDA esters, can be employed to mask the reactive site until the desired coupling step, potentially improving overall efficiency.

By understanding the interplay of steric and electronic effects, and by employing a systematic approach to benchmarking and optimization, researchers can effectively navigate the challenges of Suzuki-Miyaura cross-coupling reactions and accelerate the pace of drug discovery and development.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Chemisty LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. [Link]

Sources

Spectroscopic comparison of boronic acid vs. boronate ester forms of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the equilibrium between boronic acids (active pharmacophores) and boronate esters (prodrugs/purification handles) is a critical quality attribute.[1] While boronic acids are often the bioactive species (e.g., Bortezomib), they are plagued by poor solubility and spontaneous dehydration into boroxine trimers.[1] Boronate esters—particularly pinacol esters—are engineered to solve these stability issues.

This guide provides a definitive spectroscopic framework to distinguish, quantify, and monitor these species, moving beyond basic characterization to mechanistic insight.[1]

Part 1: Structural & Chemical Fundamentals

The Equilibrium Triad

Understanding the spectroscopic data requires mapping the chemical species present in solution. Boronic acids exist in a dynamic equilibrium determined by solvent, pH, and water content.[1]

Key Species:

  • Boronic Acid (

    
    ):  Trigonal planar. Electron-deficient.
    
  • Boroxine (

    
    ):  Cyclic trimer formed via dehydration.[2] Common contaminant in solid-state boronic acids.
    
  • Boronate Ester (

    
    ):  Capped with a diol (e.g., pinacol, mannitol).[1] More lipophilic.
    
  • Tetrahedral Adduct (

    
    ):  Formed upon nucleophilic attack (e.g., by solvent or protein active site).[1]
    
Visualization: The Boron Equilibrium Landscape

The following diagram illustrates the interconversion pathways and the "Boroxine Trap" that confuses mass spectrometry analysis.

BoronEquilibrium Acid Boronic Acid (R-B(OH)2) Active Species Ester Boronate Ester (R-B(OR')2) Stable Precursor Acid->Ester + Diol - H2O Boroxine Boroxine Trimer (RBO)3 Dehydration Artifact Acid->Boroxine - H2O (Vacuum/Heat) Adduct Tetrahedral Anion (R-B(OH)3)- sp3 Hybridized Acid->Adduct + OH- / Lewis Base pKa ~8-10 Ester->Acid + H2O (Hydrolysis) Boroxine->Acid + H2O (Ambient Moisture)

Caption: Dynamic equilibrium between boronic acid forms.[3] Note that Boroxine formation is reversible but can dominate in dry/vacuum conditions.

Part 2: Spectroscopic Differentiation

NMR Spectroscopy: The Gold Standard

NMR is the only method capable of resolving the hybridization state (


 vs. 

) and the esterification status simultaneously.

NMR: The Hybridization Probe

Boron-11 is a quadrupolar nucleus. Its chemical shift is highly sensitive to electron density and coordination geometry but less sensitive to simple esterification (acid vs. ester).

SpeciesHybridizationChemical Shift (

ppm)
Peak Shape
Boronic Acid

(Trigonal)
25 – 35 ppm Broad (Quadrupolar relaxation)
Boronate Ester

(Trigonal)
25 – 35 ppm Broad (Often indistinguishable from acid)
Boroxine

(Trigonal)
~28 – 33 ppm Broad
Tetrahedral Adduct

(Tetrahedral)
0 – 15 ppm Sharp (Symmetric environment)

Critical Insight:


 NMR alone cannot  easily distinguish a boronic acid from a boronate ester (both are 

ppm). It is, however, the definitive tool to confirm complexation (shift to

ppm).

NMR: The Esterification Probe

Proton NMR provides the necessary resolution to distinguish the acid from the ester.

  • Boronic Acid:

    • OH Protons: Visible in DMSO-

      
       or Acetone-
      
      
      
      as a broad singlet (variable,
      
      
      ppm). Disappears with
      
      
      shake.
    • Aromatic Region: Shifts slightly depending on electronics.

  • Boronate Ester (Pinacol):

    • Methyl Signal: Strong singlet at

      
       ppm (12H).[4] This is the diagnostic handle.
      
    • Absence of OH: No exchangeable protons in the low field.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is powerful for solid-state characterization, particularly for detecting boroxine contamination.[1]

  • O-H Stretch (

    
     cm
    
    
    
    ):
    Strong and broad in Boronic Acids . Absent in dry esters.
  • B-O Stretch (

    
     cm
    
    
    
    ):
    Present in both, but shifts depending on the ring strain of the ester.
  • Boroxine Bands (

    
     cm
    
    
    
    ):
    Diagnostic for the trimer. If your "pure" boronic acid has strong bands here, it has dehydrated.[1]
Mass Spectrometry (MS)

MS analysis of boronic acids is notoriously deceptive due to ionization-induced dehydration.

  • The Artifact: Boronic acids often fly as boroxines or dimers in ESI sources.

    • Observation: You inject Mass

      
      , but see 
      
      
      
      .[1]
    • Reality: The sample may be monomeric in solution; the heat of the source caused the dehydration.

  • Solution: Use "soft" ionization or derivatize to the pinacol ester before injection for accurate mass determination.

Part 3: Experimental Protocols

Protocol A: Monitoring Esterification via NMR

Objective: Quantify the conversion of a boronic acid to a pinacol boronate ester.

Reagents:

  • Aryl Boronic Acid (Substrate)[1]

  • Pinacol (1.1 equiv)[1][4]

  • 
     (anhydrous)[1]
    
  • Solvent:

    
     (allows monitoring of water formation) or 
    
    
    
    .

Workflow:

  • Baseline Scan: Dissolve 10 mg Boronic Acid in 0.6 mL solvent. Acquire

    
     NMR. Note the aromatic shifts.
    
  • Reaction: Add Pinacol (1.1 equiv) and a spatula tip of

    
     directly to the tube (if checking rapid conversion) or reaction vessel.
    
  • Acquisition: Shake for 15 mins. Filter

    
     if using a probe sensitive to particulates.
    
  • Analysis:

    • Look for the appearance of the Pinacol Methyl Singlet at

      
       ppm.
      
    • Monitor the downfield shift of ortho-protons on the aromatic ring (typically

      
       ppm).
      
    • Integration of Methyls (12H) vs. Aromatic protons confirms purity.

Protocol B: Hydrolytic Stability Assay (Simulated Physiological Conditions)

Objective: Determine if a boronate ester prodrug releases the active acid in plasma-like conditions.

Workflow Visualization:

StabilityAssay Step1 Dissolve Ester (DMSO Stock) Step2 Dilute into Media (PBS pH 7.4 + 10% D2O) Step1->Step2 Step3 Incubate (37°C) Step2->Step3 Step4 Time-Course NMR (11B & 1H) Step3->Step4 Result Data Output: Ratio of Ester (1.3 ppm) to Free Pinacol (1.1 ppm) Step4->Result

Caption: Workflow for assessing the hydrolytic stability of boronate esters using NMR time-course analysis.

Method:

  • Prepare a stock solution of Boronate Ester in DMSO-

    
    .
    
  • Add to phosphate-buffered saline (PBS, pH 7.4) containing 10%

    
     (lock signal).
    
  • Critical Step: Use water suppression pulse sequences (e.g., excitation sculpting) if analyzing

    
    .[1]
    
  • Detection:

    • Stable Ester: Pinacol methyls remain at

      
       ppm.
      
    • Hydrolysis: Appearance of free pinacol methyls at

      
       ppm.
      
    • Equilibrium: Calculate

      
       based on integration ratios.
      

Part 4: Comparative Data Summary

FeatureBoronic Acid (

)
Boronate Ester (

)
Solubility High in base/DMSO; Poor in

/Hexanes
High in organic solvents (

, DCM)

NMR

ppm (Broad)

ppm (Broad)

NMR
Broad OH peaks; No alkyl region signalsSharp alkyl signals (e.g., Pinacol methyls)
MS (ESI) Artifacts common (Trimers/Dimers)Stable molecular ion

TLC Behavior Streaks (interacts with Silica)Moves as a discrete spot
Reactivity Ready for Suzuki CouplingSlower (requires hydrolysis in situ)

References

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH. Link[1]

  • Storey, C. M., et al. (2011).[1] Analysis of Boronic Acids Without Chemical Derivatisation.[5][6] 18th International Mass Spectrometry Conference.[5] Link

  • Pekol, T., et al. (2005).[1][7] Human metabolism of the proteasome inhibitor bortezomib: identification of metabolites. Drug Metabolism and Disposition. Link

  • Yan, J., et al. (2013).[1] Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol.[8][9] Journal of Pharmaceutical Sciences.[9] Link

  • IUPAC. (2019). Brief Guide to the Nomenclature of Inorganic Chemistry. (For Boron hybridization terminology). Link

Sources

Safety Operating Guide

4-Bromo-3-fluoro-2-methylphenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational framework for the safe disposal of 4-Bromo-3-fluoro-2-methylphenylboronic acid . It is designed for laboratory personnel requiring immediate, actionable protocols that adhere to high-level safety and environmental compliance standards.[1][2]

Part 1: Chemical Profile & Hazard Identification

Before handling waste, you must understand the specific risks associated with this compound.[2][3][4] Unlike generic organic waste, the presence of both bromine and fluorine necessitates specific waste stream segregation to prevent regulatory violations and incinerator damage.

PropertyDetailOperational Implication
Chemical Name This compoundCAS: 139911-29-8 (Verify with specific vendor CoA)
Physical State Solid (White to off-white powder)Dust generation is a primary inhalation risk during transfer.[2]
Halogen Content High (Bromine & Fluorine) CRITICAL: Must be disposed of in Halogenated waste streams.
Acidity/Reactivity Boronic Acid moietyWeakly acidic; potential for protodeboronation. Incompatible with strong oxidizers.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2][5]

Part 2: Pre-Disposal Segregation & Handling

The Golden Rule: Never dispose of this compound down the drain. Boron compounds are strictly regulated in municipal wastewater, and halogenated organics can damage plumbing and violate EPA discharge limits.[2]

Waste Stream Classification
  • Solid Waste: If the material is pure solid or absorbed on spill pads, it goes into Solid Hazardous Waste .

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), it MUST go into the Halogenated Organic Solvent stream.[2]

    • Why? Non-halogenated waste streams are often used as fuel blending. Halogens (Br, F) create corrosive acid gases (HBr, HF) upon combustion, requiring specialized scrubbers.[2] Mislabeling this causes costly downstream compliance failures.

Incompatibility Check
  • Do NOT mix with: Strong oxidizing agents (e.g., Hydrogen Peroxide, Permanganates).[2][6] Boronic acids can undergo oxidative deboronation, potentially generating heat or pressure in a sealed waste container.[2]

  • Do NOT mix with: Strong bases. While not explosive, this can lead to exothermic neutralization or unexpected solubility changes.[2]

Part 3: Disposal Workflow (Decision Logic)

The following diagram outlines the decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck What is the Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidContainer Collect in Wide-Mouth HDPE Jar Solid->SolidContainer LiquidSegregation Is the Solvent Halogenated? Liquid->LiquidSegregation Labeling Label: 'Hazardous Waste' Constituents: 4-Bromo-3-fluoro... Tag: Toxic, Irritant SolidContainer->Labeling HaloStream Combine into HALOGENATED Waste Carboy LiquidSegregation->HaloStream Yes (e.g., DCM) NonHaloStream Does it contain >1% Halogenated Solutes? LiquidSegregation->NonHaloStream No (e.g., MeOH) HaloStream->Labeling ForceHalo Classify ENTIRE mixture as HALOGENATED WASTE NonHaloStream->ForceHalo Yes (Due to solute) ForceHalo->HaloStream Pickup Schedule EHS Pickup Labeling->Pickup

Figure 1: Waste Stream Decision Tree. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated/fluorinated solute often mandates disposal in the Halogenated stream depending on concentration thresholds.[2]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposing of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant liner. Avoid metal containers due to potential corrosion from hydrolysis products.

  • Transfer: Transfer the solid using a spatula inside a fume hood to prevent dust inhalation. Do not dump blindly; minimize aerosolization.[7]

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write the full name (do not use abbreviations/structures).

    • Hazards: Check "Toxic" and "Irritant".

    • State: Solid.[8]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Identify Solvent: Determine the primary solvent.

  • Select Carboy:

    • If solvent is DCM, Chloroform, or mixture: Use the Halogenated carboy.[2][6]

    • If solvent is Acetone, Methanol, etc.: STILL use the Halogenated carboy if the concentration of the boronic acid is significant (>1-2%), or consult your local EHS officer.[2] Best Practice: Default to Halogenated waste for any solution containing this compound to ensure downstream compliance.

  • Pouring: Use a funnel in the fume hood. Do not overfill the carboy (leave 10% headspace).

  • Log It: Record the volume and specific constituent on the carboy’s log sheet.[6]

Part 5: Emergency Spill Response

If a spill occurs, act immediately to prevent spread and exposure.[2]

SpillResponse Alert 1. Alert & Protect (Notify Lab, PPE ON) Assess 2. Assess Scope (<100g = Lab Clean | >100g = EHS) Alert->Assess Contain 3. Containment (Cover with absorbent pads) Assess->Contain Cleanup 4. Cleanup (Sweep solids gently / Wipe liquids) Contain->Cleanup Disposal 5. Disposal (All debris into Haz Waste) Cleanup->Disposal

Figure 2: Immediate Spill Response Workflow.

Specific Cleanup Steps:

  • Solids: Do not dry sweep vigorously. Cover with wet paper towels (dampened with water) to prevent dust, then scoop into a bag.[2]

  • Liquids: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Place all used pads, gloves, and debris into a clear plastic bag, seal it, and tag it as "Hazardous Waste - Debris from [Chemical Name] Spill" .

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-2-methylphenylboronic acid. Retrieved from

  • BenchChem. (2025).[1] Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • TCI Chemicals. Safety Data Sheet: 4-Methylphenylboronic Acid. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.